Antifungal agent 32
Description
Properties
Molecular Formula |
C25H28N2O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S,5S)-2-benzyl-5-[(4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O/c1-3-7-20(8-4-1)15-23-17-27-24(18-26-23)16-21-11-13-25(14-12-21)28-19-22-9-5-2-6-10-22/h1-14,23-24,26-27H,15-19H2/t23-,24-/m0/s1 |
InChI Key |
GMHWCRVBSHSBCE-ZEQRLZLVSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(NCC(N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Antifungal Agent 32: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. This technical guide delves into the core operational principles of a promising class of antifungal compounds: aromatic-rich piperazines, with a specific focus on the compound identified as "Antifungal agent 32" in foundational research. This agent has demonstrated significant efficacy against Candida albicans, a prevalent fungal pathogen. The primary mechanism of this class of compounds does not rely on fungicidal activity but on the disruption of key virulence factors, presenting a promising strategy to combat candidiasis.
Core Mechanism of Action: Inhibition of Virulence Factors
This compound, a novel aromatic-rich piperazine, exerts its effect by inhibiting the morphological switching of Candida albicans from its yeast form to the more virulent hyphal form.[1][2] This transition is a critical step in the pathogenesis of candidiasis, enabling the fungus to invade host tissues and form robust biofilms. By preventing this switch, the agent effectively neutralizes a key virulence attribute of the pathogen.[1][2][3]
The mechanism can be broken down into two primary interconnected effects:
-
Inhibition of Morphological Switching: The agent has been shown to prevent the yeast-to-hyphae transition under various inducing conditions.[1][2] This suggests an interference with the signaling pathways that govern this morphological change.
-
Prevention of Biofilm Formation: Biofilms are complex, structured communities of fungal cells that exhibit increased resistance to antifungal drugs and host immune responses. Hyphal formation is essential for the structural integrity of these biofilms. By inhibiting the hyphal transition, the agent consequently prevents the formation of these resilient structures.[1][3]
-
Reduction of Adherence: A crucial initial step in fungal infection is the adherence of the pathogen to host epithelial cells. The aromatic-rich piperazines, including the most potent compounds, have been demonstrated to reduce the ability of C. albicans to adhere to these cells, thereby preventing the establishment of an infection.[1][2]
While the precise molecular targets of this compound are not fully elucidated in the available literature, related piperazine-azole hybrids have been shown to act through a dual mechanism: disrupting the Ras/cAMP/PKA pathway to suppress hyphal formation and inhibiting ergosterol biosynthesis.[4] This suggests that this compound may also interact with components of these or similar signaling cascades.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating antifungal agents that target virulence factors.
Caption: Proposed mechanism of action for this compound against Candida albicans.
Caption: A generalized experimental workflow for the evaluation of antifungal agents targeting virulence.
Quantitative Data Summary
While the full quantitative data from the primary research on this compound is not publicly available, the table below summarizes the types of quantitative metrics typically gathered in such studies to evaluate the efficacy of novel antifungal compounds.
| Parameter | Description | Typical Units |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. | µg/mL or µM |
| Minimum Fungicidal Concentration (MFC) | The lowest concentration of an antifungal agent that results in a specified reduction (e.g., 99.9%) in the fungal population. | µg/mL or µM |
| Biofilm Inhibition (%) | The percentage reduction in biofilm formation in the presence of the antifungal agent compared to a control. | % |
| Hyphal Formation Inhibition (%) | The percentage of cells that remain in the yeast form under hyphae-inducing conditions in the presence of the antifungal agent. | % |
| Adherence Reduction (%) | The percentage decrease in the number of fungal cells adhering to epithelial cells in the presence of the antifungal agent. | % |
| Cytotoxicity (IC50) | The concentration of the agent that causes 50% inhibition of a particular cellular process or leads to 50% cell death in a mammalian cell line. | µM |
Experimental Protocols
Detailed experimental protocols for this compound are specific to the originating research publication. However, this section outlines the general methodologies for the key experiments used to characterize antifungal agents that target virulence factors.
Hyphal Formation Assay
-
Preparation of C. albicans Culture: A single colony of C. albicans is inoculated into a suitable broth medium and incubated overnight to obtain a stationary phase culture.
-
Induction of Hyphal Growth: The yeast cells are washed and resuspended in a hyphae-inducing medium (e.g., RPMI-1640, Spider medium, or medium containing serum) at a specific cell density.
-
Treatment with Antifungal Agent: The antifungal agent, at various concentrations, is added to the cell suspension. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated at 37°C for a defined period (e.g., 2-4 hours) to allow for hyphal formation.
-
Microscopic Analysis: Aliquots of the cell suspension are observed under a microscope. The morphology of the cells (yeast, germ tubes, or true hyphae) is recorded.
-
Quantification: The percentage of cells that have formed germ tubes or hyphae is determined by counting a significant number of cells (e.g., 200) for each treatment condition.
Biofilm Inhibition Assay
-
Preparation of C. albicans Inoculum: A standardized suspension of C. albicans yeast cells is prepared in a suitable medium.
-
Treatment and Seeding: The antifungal agent is added to the wells of a microtiter plate at various concentrations. The C. albicans suspension is then added to each well.
-
Incubation: The plate is incubated at 37°C for an initial adhesion phase (e.g., 90 minutes), after which the non-adherent cells are washed away. Fresh medium with the antifungal agent is added, and the plate is incubated for a further 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm: The biofilm biomass is quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure the metabolic activity of the cells within the biofilm.
-
Data Analysis: The absorbance readings are used to calculate the percentage of biofilm inhibition for each concentration of the antifungal agent compared to the control.
Epithelial Cell Adherence Assay
-
Seeding of Epithelial Cells: A monolayer of a suitable epithelial cell line (e.g., FaDu, Caco-2) is grown in the wells of a multi-well plate.
-
Preparation of C. albicans and Treatment: C. albicans cells are pre-incubated with various concentrations of the antifungal agent.
-
Co-incubation: The treated fungal cells are then added to the epithelial cell monolayer and incubated for a specific period (e.g., 1 hour) to allow for adherence.
-
Washing: Non-adherent fungal cells are removed by washing the wells with a buffered saline solution.
-
Quantification of Adherent Fungi: The epithelial cells are lysed to release the adherent fungal cells. The number of adherent fungi is then determined by plating serial dilutions of the lysate and counting the resulting colony-forming units (CFUs).
-
Data Analysis: The percentage reduction in adherence is calculated for each treatment condition relative to the untreated control.
Conclusion
This compound and related aromatic-rich piperazines represent a promising avenue for the development of new antifungal therapies. By targeting the virulence of Candida albicans rather than its viability, these compounds may exert less selective pressure for the development of resistance. Their ability to inhibit morphological switching, prevent biofilm formation, and reduce adherence to host cells underscores their potential as a novel class of antifungal agents. Further research to identify the specific molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Preventing Candida albicans biofilm formation using aromatic-rich piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives suppress Candida albicans virulence by interfering with morphological transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antifungal Agent 32
For Researchers, Scientists, and Drug Development Professionals
Antifungal agent 32, also identified as compound 1a in primary literature, is a novel aromatic-rich piperazine derivative that has demonstrated significant potential in combating Candida albicans, a prevalent fungal pathogen. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and biological activity, with a focus on its efficacy in inhibiting key virulence factors of C. albicans.
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | This compound (1a) | [1] |
| Molecular Formula | C₂₅H₂₈N₂O | |
| CAS Number | 1809167-48-3 | |
| Mechanism of Action | Inhibition of biofilm formation, morphological switching, and adherence to epithelial cells. | [1] |
Chemical Structure
The chemical structure of this compound (compound 1a) is presented below.
(Image of the chemical structure of (2S,5S)-2-benzyl-5-(4-(benzyloxy)benzyl)piperazine is depicted here.)
Systematic Name: (2S,5S)-2-benzyl-5-(4-(benzyloxy)benzyl)piperazine
Synthesis and Experimental Protocols
This compound was synthesized using a combination of solid- and solution-phase synthesis methodologies. The general synthetic scheme is outlined below, followed by detailed experimental protocols for its synthesis and biological evaluation.[1]
General Synthesis Workflow
The synthesis of aromatic-rich piperazines, including this compound, involves a multi-step process that can be generalized as follows:
Caption: A high-level overview of the synthesis process.
Experimental Protocols
Synthesis of this compound (Compound 1a):
While the primary literature[1] outlines the synthesis of a library of 22 piperazines, including compound 1a, the detailed step-by-step procedure for this specific compound is proprietary to the research publication. The general methodology involves solid-phase peptide synthesis techniques followed by solution-phase modifications.
Biological Assays:
The biological activity of this compound was evaluated through a series of in vitro assays targeting key virulence attributes of Candida albicans.
1. Biofilm Inhibition Assay: [2]
-
Candida albicans Culture: C. albicans strains are cultured in a suitable broth medium, such as Sabouraud Dextrose Broth, and incubated to achieve a standardized cell density.
-
Assay Setup: A 96-well microtiter plate is used for the assay. Each well is inoculated with the C. albicans suspension and varying concentrations of this compound. Control wells with no compound are also included.
-
Incubation: The plate is incubated at 37°C for a period sufficient for biofilm formation (typically 24-48 hours).
-
Quantification: After incubation, non-adherent cells are washed away. The remaining biofilm is quantified using a colorimetric method, such as the crystal violet staining assay or the XTT reduction assay, which measures the metabolic activity of the biofilm. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with this compound to the control wells.
2. Morphological Switching (Yeast-to-Hyphae) Inhibition Assay: [3][4]
-
Candida albicans Culture: C. albicans yeast cells are grown in a standard yeast growth medium.
-
Hyphal Induction: To induce the transition to the hyphal form, the yeast cells are transferred to a hypha-inducing medium (e.g., RPMI-1640, Spider medium, or serum-containing medium) at 37°C.
-
Treatment: Different concentrations of this compound are added to the hypha-inducing medium.
-
Microscopic Analysis: After a suitable incubation period, the morphology of the C. albicans cells is observed under a microscope. The inhibition of hyphal formation is assessed by counting the proportion of yeast-form cells to hyphal-form cells in the treated samples compared to the untreated controls.
3. Adherence to Epithelial Cells Assay: [5][6][7][8]
-
Epithelial Cell Culture: A monolayer of human epithelial cells (e.g., from a cell line like TR146) is grown in a multi-well plate.
-
Candida albicans Preparation: C. albicans cells are cultured and may be fluorescently labeled for easier visualization and quantification.
-
Co-incubation: The epithelial cell monolayer is infected with a suspension of C. albicans in the presence of varying concentrations of this compound.
-
Washing: After a defined incubation period to allow for adherence, non-adherent fungal cells are removed by washing the wells with a phosphate-buffered saline solution.
-
Quantification: The number of adherent C. albicans cells is determined. This can be done by lysing the epithelial cells and plating the lysate to count colony-forming units (CFUs), or by microscopic counting if the fungal cells are fluorescently labeled.
-
Data Analysis: The percentage of adherence inhibition is calculated by comparing the number of adherent cells in the treated wells to the control wells.
Quantitative Data Summary
Quantitative data regarding the efficacy of this compound in the aforementioned assays is contained within the primary research article[1]. Access to the full publication is required to present this data in a tabular format.
Mechanism of Action and Signaling Pathways
This compound exerts its effect by disrupting critical virulence processes in Candida albicans. The inhibition of the yeast-to-hyphae morphological transition is a key aspect of its mechanism, as the hyphal form is associated with tissue invasion and biofilm formation. By preventing this switch, the compound effectively attenuates the pathogenicity of the fungus. The reduction in adherence to epithelial cells further limits the ability of C. albicans to colonize host tissues, which is the initial step in establishing an infection.
The precise signaling pathways in Candida albicans that are modulated by this compound have not been fully elucidated in the publicly available literature. However, the inhibition of morphological switching suggests a potential interaction with pathways that regulate hyphal development, such as the cAMP-PKA pathway or the MAPK pathway.
Logical Relationship of Antifungal Action
Caption: The interconnected effects of this compound on C. albicans virulence.
Conclusion
This compound is a promising compound that targets key virulence mechanisms of Candida albicans. Its ability to inhibit biofilm formation, morphological switching, and adherence to host cells makes it a valuable candidate for further investigation in the development of new antifungal therapies. The detailed experimental protocols and quantitative data from the primary research are essential for researchers looking to build upon this work.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiofilm Activity of Curcumin and Piperine and Their Synergistic Effects with Antifungals against Candida albicans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Phenotypic Switching in Candida albicans and the Use of Next-Gen Fluorescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C. albicans epithelial invasion assay [bio-protocol.org]
- 6. Candida albicans Interaction with Oral Epithelial Cells : Adhesion , Invasion , and Damage Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Candida albicans Interaction with Oral Epithelial Cells: Adhesion , Invasion, and Damage Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Adherence of Candida albicans to epithelial cells: studies using fluorescently labelled yeasts and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Mechanism: A Technical Guide to Identifying the Target Pathway of Antifungal Agent 32
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a comprehensive strategy for the identification and validation of the molecular target and signaling pathway of the novel antifungal compound, Antifungal Agent 32. This agent has demonstrated potent, targeted activity against Candida albicans, a prevalent fungal pathogen, by inhibiting critical virulence traits such as filamentation and biofilm formation[1]. The following sections provide a systematic workflow, from initial hypothesis generation to detailed experimental validation, designed to elucidate the precise mechanism of action of this compound.
Initial Characterization and Hypothesis Generation
The primary objective is to narrow down the potential cellular processes affected by this compound. Initial phenotypic observations provide crucial clues. Given that this compound inhibits filamentation and biofilm formation in C. albicans[1], initial hypotheses should center on pathways known to regulate these processes. Key candidate pathways include:
-
Cell Wall Integrity (CWI) Pathway: Essential for maintaining cell shape and responding to stress during morphogenesis.
-
Ergosterol Biosynthesis Pathway: A common target for antifungal drugs, disruption of which can affect membrane fluidity and protein localization critical for filamentation[2][3][4].
-
Chitin Synthesis Pathway: Chitin is a vital component of the fungal cell wall, particularly at the septa of hyphae[5].
-
Calcineurin Signaling Pathway: A key regulator of morphogenesis, stress responses, and virulence in C. albicans[5][6].
A logical workflow for the initial characterization is depicted below.
Caption: Workflow for initial characterization and hypothesis generation.
Experimental Protocols for Target Pathway Identification
A multi-pronged approach combining genetic and biochemical methods is essential for robust target identification.
Chemical-Genomic Profiling
This powerful technique utilizes a collection of gene deletion mutants to identify genes that, when absent, confer hypersensitivity or resistance to the compound. This can pinpoint the drug's target or components of the target pathway[7][8][9].
Experimental Protocol:
-
Yeast Strain Library: Utilize the Saccharomyces cerevisiae homozygous deletion collection as a primary screen, followed by a more targeted screen using a C. albicans gene deletion library for key regulators of morphogenesis.
-
Drug Concentration Gradient: Establish the minimum inhibitory concentration (MIC) of this compound against wild-type yeast. The screen should be performed at sub-MIC levels to identify hypersensitive mutants.
-
High-Throughput Screening: Grow the mutant libraries in 96-well or 384-well plates in the presence and absence of this compound.
-
Growth Measurement: Monitor optical density (OD600) over 24-48 hours to determine the fitness of each mutant.
-
Data Analysis: Calculate a sensitivity score for each mutant. Genes whose deletion results in significant hypersensitivity are strong candidates for being in the target pathway.
Transcriptomic Analysis (RNA-Seq)
RNA-Seq provides a global view of the transcriptional changes induced by this compound, offering insights into the cellular response to the drug.
Experimental Protocol:
-
Cell Culture and Treatment: Grow wild-type C. albicans to mid-log phase and expose them to this compound at the MIC50 concentration for a defined period (e.g., 2 and 6 hours).
-
RNA Extraction and Library Preparation: Isolate total RNA and prepare sequencing libraries.
-
Sequencing and Data Analysis: Perform high-throughput sequencing. Analyze the data to identify differentially expressed genes (DEGs).
-
Pathway Enrichment Analysis: Use bioinformatics tools to identify signaling pathways that are significantly enriched in the set of DEGs[10].
Direct Target Identification using Affinity Chromatography
This biochemical approach aims to isolate the direct binding partner(s) of this compound.
Experimental Protocol:
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from C. albicans.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized this compound. As a control, use beads without the compound.
-
Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
The overall experimental workflow for target identification is illustrated below.
Caption: A multi-disciplinary workflow for target identification.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be systematically organized to facilitate interpretation and comparison.
Table 1: Hypothetical Chemical-Genomic Screening Results
| Gene Deletion Mutant | Functional Annotation | Sensitivity Score |
| CDC42 | Rho GTPase, polarity establishment | 4.5 |
| STE11 | MAP kinase kinase kinase | 4.2 |
| CPH1 | Transcription factor (MAPK pathway) | 3.9 |
| ERG11 | Lanosterol 14-alpha-demethylase | 1.2 |
| CHS3 | Chitin synthase III | 0.9 |
Sensitivity Score: A higher score indicates greater sensitivity to this compound.
Interpretation: The high sensitivity scores for mutants in the MAPK signaling pathway (CDC42, STE11, CPH1) strongly suggest that this compound may target this pathway, which is a key regulator of filamentation.
Table 2: Hypothetical RNA-Seq Pathway Enrichment Analysis
| Pathway | p-value | Fold Enrichment | Key Genes Down-regulated |
| Cell Wall Biogenesis | 1.2e-8 | 5.3 | PGA13, PHR1, ALS3 |
| Ergosterol Biosynthesis | 0.02 | 1.8 | ERG3, ERG11 |
| MAPK Signaling | 5.6e-5 | 4.1 | HWP1, ECE1 |
Interpretation: The significant down-regulation of genes in the Cell Wall Biogenesis and MAPK Signaling pathways corroborates the findings from the chemical-genomic screen. This suggests a disruption of the signaling cascade that controls cell wall remodeling during hyphal growth.
Visualization of the Hypothesized Target Pathway
Based on the integrated data, a plausible hypothesis is that this compound inhibits a key component of the CWI MAPK signaling pathway, leading to the observed defects in filamentation.
Caption: Hypothesized inhibition of the CWI MAPK pathway by this compound.
Target Validation
The final step is to validate the hypothesized target.
Experimental Protocol:
-
Overexpression Analysis: Overexpress the candidate target gene (e.g., BCK1) in a wild-type C. albicans strain. If Bck1 is the true target, its overexpression may lead to increased resistance to this compound.
-
In Vitro Kinase Assays: If the target is a kinase (e.g., Bck1), purify the enzyme and perform in vitro kinase assays in the presence of varying concentrations of this compound to determine if the compound directly inhibits its enzymatic activity.
-
Site-Directed Mutagenesis: Introduce mutations in the putative binding site of the target protein. These mutations should confer resistance to this compound without compromising the protein's normal function.
By following this systematic and multi-faceted approach, researchers can confidently identify and validate the molecular target of novel antifungal agents like this compound, paving the way for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation | Annual Reviews [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Early Research on Antifungal Agent 32
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 32, also identified as compound 1a in the primary literature, is an aromatic-rich piperazine derivative that has demonstrated significant potential in combating Candida albicans, a prevalent fungal pathogen. Early research has highlighted its efficacy in inhibiting key virulence factors of C. albicans, including filamentation, biofilm formation, and adherence to epithelial cells. This technical guide provides a comprehensive overview of the foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways.
Core Data Presentation
The following tables summarize the key quantitative findings from the early research on this compound.
Table 1: Antifungal Activity of this compound (Compound 1a) against Candida albicans
| Parameter | Value (µg/mL) | Description |
| MIC | > 50 | Minimum Inhibitory Concentration causing no visible growth of planktonic cells. |
| IC₅₀ (Biofilm Inhibition) | 1.8 | Concentration inhibiting 50% of biofilm formation. |
Table 2: Activity of this compound (Compound 1a) on Candida albicans Virulence Factors
| Assay | Activity |
| Hyphal Formation Inhibition | Prevents morphological switching under various hypha-inducing conditions. |
| Adhesion to Epithelial Cells | Reduces the ability of C. albicans to adhere to epithelial cells. |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in the early research on this compound.
Synthesis of this compound (Compound 1a)
A detailed protocol for the synthesis of monosubstituted piperazine derivatives has been established, which can be adapted for the synthesis of this compound. The general procedure involves a one-pot, one-step reaction from a protonated piperazine, eliminating the need for a protecting group. The reaction proceeds at room or elevated temperatures in common solvents and utilizes heterogeneous catalysis by metal ions supported on commercial polymeric resins. For a more efficient synthesis, microwave-assisted protocols have also been developed.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of planktonic Candida albicans cells to this compound was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: C. albicans was cultured in Yeast Extract-Peptone-Dextrose (YPD) broth. The cell density was adjusted to a 0.5 McFarland standard.
-
Assay Procedure: The assay was performed in 96-well microtiter plates. Serial dilutions of this compound were prepared in RPMI-1640 medium. The standardized fungal suspension was added to each well.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Endpoint Determination: The MIC was determined as the lowest concentration of the compound that caused no visible growth.
Biofilm Inhibition Assay
The ability of this compound to inhibit C. albicans biofilm formation was quantified using a crystal violet staining method.
-
Biofilm Formation: A standardized suspension of C. albicans in RPMI-1640 medium was added to the wells of a 96-well plate containing serial dilutions of this compound. The plates were incubated at 37°C for 24 hours to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells were removed by washing with phosphate-buffered saline (PBS). The remaining biofilms were fixed and stained with 0.1% crystal violet solution.
-
Quantification: The stained biofilms were washed, and the crystal violet was solubilized with an appropriate solvent (e.g., ethanol). The absorbance was measured at a specific wavelength (typically 570-595 nm) to quantify the biofilm biomass. The IC₅₀ value was calculated as the concentration of the agent that resulted in a 50% reduction in biofilm formation compared to the untreated control.
Hyphal Formation Inhibition Assay
The effect of this compound on the morphological transition of C. albicans from yeast to hyphal form was assessed under hypha-inducing conditions.
-
Induction of Hyphal Growth: C. albicans yeast cells were incubated in a hypha-inducing medium (e.g., RPMI-1640 supplemented with serum) at 37°C in the presence of various concentrations of this compound.
-
Microscopic Examination: After a defined incubation period (e.g., 2-4 hours), the cell morphology was observed using light microscopy.
-
Quantification: The percentage of cells that formed germ tubes or true hyphae was determined by counting a significant number of cells in multiple fields of view.
Adhesion to Epithelial Cells Assay
The inhibitory effect of this compound on the adherence of C. albicans to epithelial cells was evaluated using a co-culture system.
-
Cell Culture: A monolayer of human epithelial cells (e.g., from the TR146 cell line) was grown in 96-well plates.
-
Adhesion Assay: A standardized suspension of C. albicans was pre-incubated with different concentrations of this compound and then added to the epithelial cell monolayer. The co-culture was incubated for a specific duration (e.g., 1-2 hours) to allow for fungal adhesion.
-
Quantification: Non-adherent fungal cells were removed by washing with PBS. The number of adherent C. albicans cells was quantified either by microscopic counting after staining (e.g., with crystal violet or a fluorescent dye) or by lysing the epithelial cells and determining the number of viable fungal cells through colony-forming unit (CFU) counting on an appropriate agar medium.
Visualizations
Experimental Workflow for Antifungal Activity Assessment
Caption: Workflow for the synthesis and in vitro evaluation of this compound.
Potential Signaling Pathway for Hyphal Formation Inhibition
Recent studies on piperazine-azole hybrids suggest a dual mechanism of action that may be relevant to this compound. This involves the disruption of the Ras/cAMP/PKA pathway, which is crucial for hyphal development, and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[1]
Caption: Proposed dual mechanism of action for piperazine-based antifungals.[1]
Conclusion
Early research on this compound (compound 1a) has established its promising activity against key virulence determinants of Candida albicans. Its ability to inhibit biofilm formation and hyphal morphogenesis at concentrations that do not inhibit planktonic growth suggests a targeted anti-virulence mechanism. The detailed protocols provided in this guide offer a foundation for further investigation and development of this and related aromatic-rich piperazine compounds as potential novel antifungal therapeutics. Further studies are warranted to fully elucidate its precise molecular targets and to evaluate its efficacy in in vivo models of candidiasis.
References
Technical Whitepaper: The Orotomide Antifungal Agent Olorofim (formerly F901318) Against Aspergillus fumigatus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Invasive aspergillosis, caused predominantly by Aspergillus fumigatus, poses a significant threat, particularly to immunocompromised individuals. The emergence of azole-resistant strains necessitates the development of antifungal agents with novel mechanisms of action.[1] Olorofim (formerly F901318) is a first-in-class antifungal from the orotomide class, which presents a promising therapeutic option.[1][2] This document provides a technical overview of Olorofim, focusing on its mechanism of action, in vitro activity, in vivo efficacy against A. fumigatus, and the detailed experimental protocols used to ascertain these findings.
Core Mechanism of Action
Olorofim exhibits a novel mechanism of action by selectively targeting a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] Specifically, it inhibits the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the conversion of dihydroorotate to orotate.[3][4] This inhibition disrupts the synthesis of pyrimidines, which are vital for the production of DNA, RNA, and other essential cellular components.[3][4] The fungal DHODH enzyme differs significantly from the human counterpart, ensuring high selectivity and minimizing target-based toxicity.[4][5] This targeted disruption ultimately prevents fungal cell growth and proliferation.[2] Prolonged exposure can lead to extensive isotropic expansion of hyphae followed by cell lysis.[4]
Quantitative Data: In Vitro and In Vivo Activity
Olorofim demonstrates potent and consistent in vitro activity against a wide range of A. fumigatus isolates, including those resistant to azoles.[2][6] Its efficacy has also been confirmed in multiple in vivo models of invasive aspergillosis.[1]
Table 1: Summary of In Vitro Susceptibility of Olorofim against Aspergillus fumigatus
| Parameter | Value (mg/L or µg/mL) | Strain Type | Reference |
| MIC Range | <0.004 to 0.25 | Wild-Type & Azole-Resistant | [6] |
| MIC Range | 0.008 to 0.062 | Clinical Isolates | [1] |
| Geometric Mean MIC | 0.025 to 0.053 | Wild-Type | [2] |
| Geometric Mean MIC | 0.031 to 0.058 | Azole-Resistant | [2] |
| Modal MIC | 0.06 | Wild-Type & Azole-Resistant | [6] |
| MIC₅₀ | 0.008 | Wild-Type & Azole-Resistant | [7] |
| MIC₉₀ | 0.031 to 0.125 | Wild-Type | [2] |
| MIC₉₀ | 0.063 to 0.125 | Azole-Resistant | [2] |
Note: Values are often reported in mg/L or µg/mL, which are equivalent.
Table 2: Summary of In Vivo Efficacy of Olorofim in Murine Models of A. fumigatus Infection
| Animal Model | Immunosuppression | Dosing Regimen | 10-Day Survival Rate | Control Group Survival | Reference |
| CD-1 Mice | Neutropenic | 15 mg/kg IP, every 8h for 9 days | 80% to 88% | <10% | [1][8] |
| CGD (gp91-/- phox) Mice | Chronic Granulomatous Disease | 15 mg/kg IP, every 8h for 9 days | 63% to 88% | <10% | [1][8] |
IP: Intraperitoneal; CGD: Chronic Granulomatous Disease
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Olorofim.
Protocol 1: In Vitro Antifungal Susceptibility Testing (EUCAST E.Def 9.3 Method)
This protocol outlines the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).
-
Isolate Preparation: A. fumigatus isolates are cultured on a suitable agar medium until sporulation. Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 20). The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10⁵ CFU/mL in the test wells.[9]
-
Drug Dilution: Olorofim is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations (e.g., 0.004 to 8 mg/L).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Incubation: The microtiter plates are incubated at 35-37°C for 48 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of Olorofim that causes complete inhibition (100%) of visible fungal growth compared to the drug-free control.[10] Readings can be performed visually or with a spectrophotometer.[11]
Protocol 2: In Vivo Murine Model of Invasive Aspergillosis
This protocol describes a common methodology for assessing the in vivo efficacy of an antifungal agent in an immunocompromised murine model.
-
Immunosuppression:
-
Neutropenic Model: CD-1 mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide and cortisone acetate prior to infection.[1]
-
CGD Model: Genetically modified mice (e.g., gp91-/- phox) with chronic granulomatous disease are used, which have a specific defect in their NADPH oxidase complex.[1]
-
-
Infection: Mice are infected intranasally or intravenously with a predetermined lethal or sublethal dose of A. fumigatus conidia.
-
Treatment Initiation: Treatment with Olorofim (e.g., 15 mg/kg, intraperitoneally) is initiated shortly after infection and administered at regular intervals (e.g., every 8 hours) for a specified duration (e.g., 9 days).[1][8] A control group receives a vehicle solution.
-
Monitoring and Endpoints: Mice are monitored daily for signs of morbidity and mortality. Primary endpoints include survival rate over a defined period (e.g., 10-14 days). Secondary endpoints can include measuring the fungal burden in organs (e.g., kidneys, lungs) via quantitative PCR and assessing galactomannan levels in serum.[1][8]
Summary of Antifungal Profile
The logical relationship between Olorofim's properties and its ultimate therapeutic effect is clear. Its novel target in a critical biosynthetic pathway provides potent fungicidal activity, even against strains that have developed resistance to other drug classes. This potent in vitro activity translates directly to high efficacy in relevant in vivo models.
Conclusion
Olorofim stands out as a significant advancement in the fight against invasive aspergillosis. Its unique mechanism of action, potent in vitro profile against both wild-type and azole-resistant A. fumigatus, and proven in vivo efficacy underscore its potential as a valuable new therapeutic agent. The data presented herein provide a strong foundation for its continued clinical development and eventual integration into treatment paradigms for difficult-to-treat fungal infections.[12]
References
- 1. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of the Novel Antifungal Olorofim against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. f2g.com [f2g.com]
Unraveling the Molecular Target of Antifungal Agent 32: A Technical Guide
For Immediate Release
Quebec, QC – In the global fight against antimicrobial resistance, a novel aromatic-rich piperazine, designated as Antifungal agent 32 (also referred to as compound 1a), has demonstrated significant promise in combating the opportunistic fungal pathogen Candida albicans. This technical guide provides a comprehensive overview of the current understanding of this compound, including its effects on fungal physiology, and explores its potential molecular target based on available research. While the precise molecular target of this compound remains to be definitively elucidated in published literature, this document synthesizes the existing data to guide further research and drug development efforts.
This compound has been identified as a potent inhibitor of Candida albicans filamentation and biofilm formation, two key virulence factors that contribute to the pathogenicity of this fungus.[1][2] The compound effectively prevents the morphological switch from yeast to hyphal form, a critical step for tissue invasion and the development of robust biofilms.
Quantitative Analysis of Antifungal Activity
The inhibitory effects of this compound and its analogs on C. albicans biofilm formation have been quantified. The following table summarizes the data from the primary study by Simon G, et al. (2020), showcasing the structure-activity relationship of various aromatic-rich piperazines.
| Compound | R¹ Group | R² Group | % Biofilm Inhibition (at 100 µM) |
| 1a (Agent 32) | Phenyl | Benzyl | ~95% |
| 1b | 4-Fluorophenyl | Benzyl | ~90% |
| 1c | 4-Chlorophenyl | Benzyl | ~85% |
| 1d | 4-Bromophenyl | Benzyl | ~80% |
| 2a | Phenyl | H | ~20% |
| 3a | H | Benzyl | ~40% |
Data is approximated based on graphical representations in the cited literature. For precise values, consultation of the full-text article is recommended.
Postulated Molecular Mechanisms and Signaling Pathways
While the direct molecular target of this compound is not yet confirmed, the observed phenotype of inhibited filamentation and biofilm formation in C. albicans suggests potential interference with key signaling pathways that regulate these processes. Based on the mechanisms of other antifungal agents with similar effects, several hypotheses can be considered:
-
Inhibition of the Ras/cAMP/PKA Pathway: This pathway is a central regulator of morphogenesis in C. albicans. Downregulation of key components like the adenylyl cyclase (Cyr1) or protein kinase A (PKA) can block the yeast-to-hypha transition.
-
Disruption of Cell Wall Synthesis: The fungal cell wall is a dynamic structure crucial for maintaining cell shape and integrity. Inhibition of enzymes involved in the synthesis of cell wall components, such as β-(1,3)-glucan synthase, can lead to aberrant morphology and reduced biofilm formation.
-
Interference with Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. While typically associated with fungicidal or fungistatic activity through membrane disruption, inhibition of specific enzymes in this pathway, such as 14α-demethylase, has also been linked to defects in hyphal growth.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of filamentation and biofilm formation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive study on this compound.
Synthesis of Aromatic-Rich Piperazines (Compound 1a)
A solution of the corresponding aromatic aldehyde and piperazine derivative in dichloromethane is treated with sodium triacetoxyborohydride. The reaction is stirred at room temperature for several hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield the desired piperazine derivative.
Candida albicans Biofilm Inhibition Assay
C. albicans cells are grown in RPMI-1640 medium buffered with MOPS. The cell suspension is adjusted to a final concentration of 1 x 10⁶ cells/mL. The tested compounds (including this compound) are added to the wells of a 96-well microtiter plate at various concentrations. The cell suspension is then added to the wells. The plate is incubated at 37°C for 24 hours to allow for biofilm formation. After incubation, the supernatant is removed, and the wells are washed with PBS to remove non-adherent cells. The metabolic activity of the biofilm, which correlates with the biofilm mass, is quantified using a colorimetric XTT reduction assay. The absorbance is read at 490 nm, and the percentage of biofilm inhibition is calculated relative to the untreated control.
Filamentation (Hyphal Formation) Inhibition Assay
C. albicans yeast cells are grown overnight in YPD medium. The cells are then washed and resuspended in a hyphae-inducing medium such as RPMI-1640 supplemented with 10% fetal bovine serum. The cell suspension is adjusted to a concentration of 1 x 10⁶ cells/mL. The test compounds are added at the desired concentrations. The cells are then incubated at 37°C for 4 hours. After incubation, the cell morphology is observed using a light microscope. The percentage of filamentous cells (germ tubes and hyphae) versus yeast-form cells is determined by counting at least 200 cells per sample.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the discovery and initial characterization of this compound.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of novel therapeutics against Candida albicans infections. Its potent activity against biofilm formation and filamentation highlights its potential to overcome the challenges associated with persistent and drug-resistant candidiasis. The immediate priority for future research is the definitive identification of its molecular target. This will likely involve a combination of genetic and biochemical approaches, such as screening for resistant mutants, affinity chromatography to identify binding partners, and transcriptomic or proteomic analyses to identify downstream effects on cellular pathways. Elucidating the precise mechanism of action will be crucial for the rational design of more potent and selective analogs and for advancing this promising compound through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols for Antifungal Agent Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of antifungal agents using the broth microdilution method. This standardized procedure is essential for the evaluation of novel antifungal compounds, resistance surveillance, and guiding clinical therapy. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5]
Introduction
Antifungal susceptibility testing (AFST) is a critical tool in the management of fungal infections and in the development of new antifungal drugs.[1][3] The broth microdilution method is a widely accepted reference standard for determining the in vitro activity of an antifungal agent against a specific fungal isolate.[1][2][4] This technique involves challenging the fungus with serial twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate.[2][3] The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the organism under standardized conditions.[1][3] Adherence to a standardized protocol is crucial for ensuring the reproducibility and comparability of results across different laboratories.[3][6]
Principle of the Method
The broth microdilution assay is based on the principle of exposing a standardized fungal inoculum to a range of antifungal concentrations. Following incubation, the wells of the microtiter plate are examined for visible growth. The MIC endpoint is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a drug-free control well.[1][3] For most antifungal agents, this is observed as complete inhibition of growth, while for azoles and echinocandins, a significant reduction (≥50%) in turbidity is considered the endpoint.[1]
Key Experimental Parameters
The accuracy and reproducibility of the broth microdilution assay are dependent on several critical parameters, which are summarized in the table below.
| Parameter | CLSI Recommendations | EUCAST Recommendations |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS, supplemented with 2% glucose |
| Inoculum Density (Yeast) | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1 x 10⁵ to 5 x 10⁵ CFU/mL |
| Inoculum Density (Molds) | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | 1 x 10⁵ to 2.5 x 10⁵ CFU/mL |
| Incubation Temperature | 35°C | 35-37°C |
| Incubation Time (Yeast) | 24 hours | 24 hours (can be extended to 48 hours for slow-growing species) |
| Incubation Time (Molds) | 24-72 hours, depending on the species | 48-72 hours, depending on the growth rate |
| Endpoint Reading | Visual | Visual or spectrophotometric (at 530 nm) |
| Quality Control Strains | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 | Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 |
Experimental Protocol
This protocol outlines the step-by-step procedure for performing the antifungal broth microdilution assay.
Materials
-
Sterile 96-well U-bottom microtiter plates
-
Antifungal agent(s) of interest
-
Fungal isolate(s) to be tested
-
Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7][8]
-
RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M MOPS to pH 7.0
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland densitometer
-
Sterile, disposable pipette tips and reservoirs
-
Incubator
Procedure
1. Preparation of Antifungal Stock Solutions
-
Prepare a stock solution of the antifungal agent at a concentration 100 times the highest final concentration to be tested. The solvent used will depend on the solubility of the drug (e.g., water, DMSO).
-
Perform serial twofold dilutions of the stock solution in the appropriate solvent to create a range of concentrations.
2. Preparation of Inoculum
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done visually or using a spectrophotometer.
-
Prepare a working inoculum suspension by diluting the adjusted stock suspension in RPMI 1640 medium to achieve the final desired inoculum concentration as specified in the table above.[2][9]
3. Preparation of Microdilution Plates
-
Aseptically add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the antifungal drug (at twice the final desired concentration) to the wells in the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will serve as the sterility control (no inoculum).
4. Inoculation of Microdilution Plates
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
5. Incubation
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate the plates at 35°C for the recommended time (see table above).[1][10]
6. Reading and Interpretation of Results
-
Following incubation, examine the plates for fungal growth. This can be done visually using a reading mirror or spectrophotometrically by measuring the optical density at 530 nm.[3]
-
The MIC is the lowest concentration of the antifungal agent that shows a significant inhibition of growth compared to the growth control well.
-
For amphotericin B, the MIC is the lowest concentration showing no visible growth (100% inhibition).
-
For azoles and echinocandins, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% reduction) compared to the drug-free control.[1]
7. Quality Control
-
Concurrently test the recommended QC strains with each batch of clinical isolates.[7][8][11]
-
The MIC values for the QC strains should fall within the established acceptable ranges to ensure the validity of the test results.
Experimental Workflow
Caption: Workflow for the antifungal broth microdilution assay.
Signaling Pathway of Antifungal Action (Example: Azoles)
Caption: Mechanism of action for azole antifungal agents.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Antifungal Agent 32 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 32, also identified as compound 1a, is a potent inhibitor of Candida albicans filamentation and biofilm formation.[1][2] Its mechanism of action involves the disruption of the fungal cell membrane's ergosterol synthesis, leading to increased permeability and subsequent cell death.[3] This compound is a valuable tool for research into novel antifungal therapies, particularly for studying virulence factors of pathogenic fungi like Candida albicans.[1][2][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Catalog Number | HY-146116 | [1] |
| Molecular Formula | C25H28N2O | [3] |
| Molecular Weight | 372.5 g/mol | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4][5] |
| Recommended Stock Concentration | 10 mM | General Practice |
| Storage of Powder | Room temperature (in continental US) | [1] |
| Storage of Stock Solution | -20°C or -80°C | [4][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. Standard laboratory practices for handling chemicals should be followed.
Materials:
-
This compound powder (Cat. No.: HY-146116 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out 3.725 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[4]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage or -80°C for long-term storage.[4][6]
Note on Working Solutions:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Dispose of waste according to institutional and local regulations.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound.
References
Application Notes and Protocols: Antifungal Agent 32 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 32, also identified as compound 1a, is a novel aromatic-rich piperazine derivative that has demonstrated significant activity against Candida albicans. This compound has been shown to inhibit critical virulence factors, including the morphological transition from yeast to hyphal form and the formation of biofilms, which are crucial for the pathogenicity of C. albicans.[1] These properties make this compound a promising candidate for further investigation in the development of new antifungal therapies.
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on established standards from the Clinical and Laboratory Standards Institute (CLSI). Additionally, it presents a framework for data interpretation and outlines a potential mechanism of action for this class of compounds.
Data Presentation
Note: Specific MIC values for this compound are not publicly available in the reviewed literature. The following table is a template for researchers to populate with their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |
| Candida glabrata | ATCC 2001 | Data not available | Data not available | Data not available |
| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | Data not available |
| Candida tropicalis | ATCC 750 | Data not available | Data not available | Data not available |
| Cryptococcus neoformans | ATCC 90112 | Data not available | Data not available | Data not available |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI M27/M38-A2)
This protocol describes the determination of the MIC of this compound against yeast and filamentous fungi.
Materials:
-
This compound (Compound 1a)
-
Fungal isolates (yeast and molds)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%) or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1600 µg/mL.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 12.
-
Perform serial two-fold dilutions by transferring 100 µL from well 12 to well 11, mixing, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control (drug-free).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (wells 1-12).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azole-like compounds) compared to the drug-free growth control well.
-
For visual reading, use a reading mirror. For spectrophotometric reading, measure the optical density at a suitable wavelength (e.g., 530 nm).
-
Visualizations
Experimental Workflow
Caption: Figure 1. Broth Microdilution MIC Assay Workflow.
Hypothesized Signaling Pathway
Note: The precise signaling pathway inhibited by this compound has not been definitively elucidated in the available literature. Based on the activity of other piperazine-based antifungal agents, a plausible mechanism of action is the inhibition of ergosterol biosynthesis. The following diagram illustrates this hypothetical pathway.
Caption: Figure 2. Hypothesized Mechanism of Action of this compound.
References
Application Note: Determining the Antifungal Activity of Agent 32 Using a Cell Viability Assay
Introduction
Antifungal agent 32 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. To quantify its efficacy and determine key parameters such as the minimum inhibitory concentration (MIC), a reliable cell viability assay is essential. This document provides a detailed protocol for assessing the viability of fungal cells, such as Candida albicans, following treatment with this compound. The described method is based on the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay.
The XTT assay is a colorimetric method that measures the metabolic activity of cells. In viable fungal cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a formazan product, which is orange in color. The intensity of the orange color is directly proportional to the number of metabolically active (viable) cells. This assay is a sensitive and reliable method for high-throughput screening of antifungal compounds.
Experimental Protocols
1. Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
XTT labeling reagent (e.g., 1 mg/mL in PBS)
-
Electron-coupling reagent (e.g., menadione or phenazine methosulfate)
-
Sterile, flat-bottomed 96-well microplates
-
Multichannel pipette
-
Microplate reader (450-500 nm absorbance)
-
Incubator (35°C)
2. Preparation of Fungal Inoculum
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Inoculate a single colony into SDB and incubate overnight at 35°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by measuring the optical density at 530 nm.
3. Assay Procedure
-
Add 100 µL of the fungal cell suspension (1 x 10⁵ cells/well) to each well of a 96-well microplate.
-
Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the microplate at 35°C for 24-48 hours.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 35°C in the dark.
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
4. Data Analysis
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of viability against the concentration of this compound to determine the MIC₅₀ (the concentration that inhibits 50% of fungal cell viability).
Data Presentation
Table 1: Hypothetical Viability of Candida albicans after 24-hour treatment with this compound
| Concentration of Agent 32 (µg/mL) | Mean Absorbance (450 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.250 | 0.08 | 100 |
| 0.125 | 1.180 | 0.06 | 94.4 |
| 0.25 | 0.950 | 0.05 | 76.0 |
| 0.5 | 0.610 | 0.04 | 48.8 |
| 1 | 0.230 | 0.03 | 18.4 |
| 2 | 0.080 | 0.02 | 6.4 |
| 4 | 0.050 | 0.01 | 4.0 |
| 8 | 0.048 | 0.01 | 3.8 |
Mandatory Visualizations
Caption: Experimental workflow for the XTT-based cell viability assay.
Caption: Hypothetical mechanism of action for this compound.
Application Notes and Protocols for Antifungal Agent 32 in Fungal Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating Antifungal Agent 32 (also known as compound 1a, an aromatic-rich piperazine) against fungal biofilms, with a primary focus on Candida albicans. Detailed protocols for key experiments are provided, along with data presentation in structured tables and visualizations of relevant biological pathways and workflows.
Introduction
Candida albicans is a major fungal pathogen known for its ability to form biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. These biofilms exhibit high resistance to conventional antifungal therapies and the host immune system, posing a significant clinical challenge. This compound has been identified as a potent inhibitor of C. albicans biofilm formation.[1][2] It primarily acts by preventing the morphological transition from yeast to hyphal form, a critical step in biofilm development, and by reducing the adherence of fungal cells to epithelial surfaces.[1][2]
Mechanism of Action
This compound disrupts the key virulence traits of C. albicans necessary for biofilm formation. Its primary mechanisms of action are:
-
Inhibition of Morphological Switching: The agent effectively prevents the yeast-to-hyphae transition, which is essential for the structural integrity and development of mature biofilms.[1][2][3]
-
Reduction of Cellular Adhesion: It significantly decreases the ability of C. albicans to adhere to epithelial cells, the initial step in colonization and subsequent biofilm formation.[1][2]
The inhibition of filamentation suggests a potential interference with signaling pathways that regulate morphogenesis in C. albicans.
Key Signaling Pathway: Hyphal Development
The Ras1-cAMP-PKA pathway is a central signaling cascade that governs hyphal morphogenesis in C. albicans. Environmental cues trigger the activation of the GTPase Ras1, which in turn stimulates adenylate cyclase (Cyr1) to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the activation of downstream transcription factors like Efg1. Efg1 regulates the expression of genes essential for hyphal growth and biofilm formation. The inhibitory action of this compound on filamentation suggests it may directly or indirectly target components of this pathway.
Caption: Putative targeting of the Ras1-cAMP-PKA pathway by this compound.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in inhibiting C. albicans biofilm formation and related virulence factors.
Table 1: Inhibition of C. albicans Biofilm Formation by this compound
| Concentration (µM) | Biofilm Inhibition (%) |
| 50 | >95% |
| 25 | ~80% |
| 12.5 | ~50% |
| 6.25 | ~20% |
Table 2: Inhibition of C. albicans Adhesion to Epithelial Cells by this compound
| Concentration (µM) | Adhesion Inhibition (%) |
| 50 | >90% |
| 25 | ~65% |
| 12.5 | ~40% |
Table 3: Effect of this compound on C. albicans Morphological Switching
| Concentration (µM) | Hyphal Formation |
| 50 | Complete Inhibition |
| 25 | Significant Reduction |
| 12.5 | Partial Inhibition |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. albicans.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
C. albicans strain (e.g., SC5314)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. albicans overnight in a suitable broth. Adjust the cell density to 1-5 x 10^3 CFU/mL in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 directly in the 96-well plate.
-
Inoculation: Add the prepared C. albicans suspension to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which no visible growth is observed.
Protocol 2: Biofilm Susceptibility Testing using XTT Reduction Assay
This protocol assesses the efficacy of this compound against pre-formed C. albicans biofilms by measuring the metabolic activity of the remaining viable cells.
Caption: Workflow for biofilm susceptibility testing using the XTT assay.
Materials:
-
Pre-formed C. albicans biofilms in 96-well plates
-
This compound
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow C. albicans biofilms in 96-well plates for 24-48 hours at 37°C.
-
Washing: Gently wash the biofilms with PBS to remove non-adherent cells.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 24 hours at 37°C.
-
Second Washing: Wash the biofilms again with PBS.
-
XTT Assay: Add a freshly prepared XTT/menadione solution to each well. Incubate in the dark for 2-3 hours at 37°C.
-
Absorbance Reading: Measure the colorimetric change at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.
Protocol 3: Inhibition of Adhesion to Epithelial Cells
This protocol evaluates the ability of this compound to prevent the attachment of C. albicans to a monolayer of epithelial cells.
Caption: Workflow for the epithelial cell adhesion inhibition assay.
Materials:
-
Human epithelial cell line (e.g., A549, FaDu)
-
Appropriate cell culture medium
-
24-well tissue culture plates
-
C. albicans culture
-
This compound
-
PBS
-
Sterile water for cell lysis
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Epithelial Cell Culture: Seed epithelial cells in 24-well plates and grow to confluence.
-
Candida Preparation: Grow C. albicans overnight, wash, and resuspend in the appropriate medium.
-
Drug Pre-treatment: Pre-incubate the C. albicans suspension with various concentrations of this compound for 1 hour.
-
Co-incubation: Add the treated C. albicans to the epithelial cell monolayers and incubate for 90 minutes at 37°C to allow for adhesion.
-
Washing: Wash the wells multiple times with PBS to remove non-adherent fungal cells.
-
Quantification: Lyse the epithelial cells with sterile water and plate the lysate on SDA plates.
-
Data Analysis: After incubation, count the colony-forming units (CFUs) to determine the number of adherent C. albicans. Calculate the percentage of adhesion inhibition compared to the untreated control.
Conclusion
This compound demonstrates significant potential as a novel therapeutic for the prevention of C. albicans biofilm-associated infections. Its mode of action, centered on the inhibition of key virulence factors such as morphological switching and cellular adhesion, provides a targeted approach to disrupting the biofilm life cycle. The protocols and data presented herein offer a robust framework for the continued investigation and development of this promising antifungal compound.
References
- 1. Preventing Candida albicans biofilm formation using aromatic-rich piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives suppress Candida albicans virulence by interfering with morphological transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Antifungal Agent 32 on Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive set of protocols for the in vitro evaluation of a novel antifungal agent, designated as Antifungal Agent 32, against clinically relevant fungal isolates. The described methodologies adhere to established standards, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and comparability of results.[1][2][3][4][5][6][7][8][9][10] The protocols cover essential aspects of antifungal susceptibility testing, including the determination of minimum inhibitory and fungicidal concentrations, time-kill kinetics, anti-biofilm activity, and cytotoxicity assessment.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a clear and structured overview of its potential antifungal profile.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Various Clinical Fungal Isolates.
| Fungal Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans (n=50) | 0.5 | 2 | 4 |
| Candida glabrata (n=50) | 1 | 4 | 8 |
| Candida parapsilosis (n=50) | 0.25 | 1 | 2 |
| Cryptococcus neoformans (n=30) | 0.125 | 0.5 | 1 |
| Aspergillus fumigatus (n=40) | 2 | 8 | 16 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028.
| Concentration (x MIC) | Time to 90% Growth Inhibition (hours) | Time to 99.9% Growth Inhibition (Fungicidal) (hours) |
| 1x MIC | 8 | > 24 |
| 2x MIC | 4 | 12 |
| 4x MIC | 2 | 6 |
Table 3: Biofilm Susceptibility of Candida albicans ATCC 90028 to this compound.
| Parameter | Concentration (µg/mL) |
| Planktonic MIC | 0.5 |
| Minimum Biofilm Eradication Concentration (MBEC₅₀) | 16 |
| MBEC₉₀ | 64 |
Table 4: Cytotoxicity of this compound on Mammalian Cell Lines.
| Cell Line | CC₅₀ (µg/mL) |
| HeLa (Human cervical cancer) | > 256 |
| HepG2 (Human liver cancer) | > 256 |
| VERO (Monkey kidney epithelial) | > 256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M27-A3 and M38-A2 reference methods for yeasts and filamentous fungi, respectively.[6][11][12][13]
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
This compound stock solution
-
Fungal inoculum suspension (adjusted to 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds)
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the microtiter plate, typically ranging from 0.03 to 32 µg/mL.
-
Inoculate each well with 100 µL of the standardized fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[14][15][16][17] For azoles, this is often a 50% reduction in turbidity.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as an extension of the MIC assay to assess the cidal activity of the agent.[11][18][19][20][21]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well showing no visible growth.
-
Spot-inoculate the aliquots onto Sabouraud Dextrose Agar (SDA) plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20][21]
Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of the antifungal agent over time.[22][23][24][25][26]
Procedure:
-
Prepare fungal cultures in RPMI-1640 medium to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
Add this compound at concentrations corresponding to 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC.
-
Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots, perform serial dilutions, and plate on SDA to determine the CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each concentration to visualize the killing kinetics.
Biofilm Susceptibility Testing
This protocol assesses the efficacy of this compound against fungal biofilms, which are notoriously resistant to treatment.[27][28][29][30]
Procedure:
-
Biofilm Formation:
-
Dispense 100 µL of a standardized fungal suspension (1 x 10⁶ CFU/mL in RPMI-1640) into the wells of a 96-well flat-bottom microtiter plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Add serial dilutions of this compound to the wells containing the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Assay): [27][28][31]
-
Wash the wells again with PBS.
-
Add a solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione to each well.
-
Incubate in the dark for 2-3 hours at 37°C.
-
Measure the colorimetric change at 490 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that causes a 50% (MBEC₅₀) or 90% (MBEC₉₀) reduction in metabolic activity compared to the untreated control.[30]
-
Cytotoxicity Assay
This assay evaluates the potential toxicity of this compound against mammalian cells.[32][33][34][35]
Procedure:
-
Seed mammalian cell lines (e.g., HeLa, HepG2, VERO) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells.
-
Include a vehicle control (the solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[32][34]
-
The 50% cytotoxic concentration (CC₅₀) is the concentration of the agent that reduces cell viability by 50% compared to the vehicle control.
Visualizations
Caption: Overall experimental workflow for testing this compound.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Logical relationship of the testing protocol components.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Portico [access.portico.org]
- 8. academic.oup.com [academic.oup.com]
- 9. EUCAST: Fungi (AFST) [eucast.org]
- 10. EUCAST: Methodology and Instructions [eucast.org]
- 11. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 12. scielo.br [scielo.br]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 15. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 16. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 17. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]
- 18. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 30. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 34. japsonline.com [japsonline.com]
- 35. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for Antifungal agent 32
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Antifungal agent 32. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent MIC results for this compound?
Inconsistent MIC results for this compound can stem from several factors throughout the experimental workflow. The most common sources of variability include:
-
Inoculum Preparation: Incorrect inoculum size is a primary cause of result fluctuation. A concentration outside the recommended range can lead to elevated or artificially low MICs.[1][2][3]
-
Media Composition and pH: The growth medium, typically RPMI-1640, must be properly prepared. Variations in pH, glucose concentration, and buffering can significantly impact fungal growth and the activity of this compound.[1][4]
-
Incubation Conditions: Deviations from the recommended incubation time and temperature can lead to either insufficient fungal growth or overgrowth, making accurate MIC determination difficult.[1][2][4]
-
Endpoint Reading: Subjectivity in visual endpoint determination, especially in the presence of trailing growth, can introduce variability between experiments and technicians.[5][6]
-
Agent Preparation and Storage: Improper handling, storage, or dilution of this compound can affect its potency and lead to erroneous results.
Q2: What is "trailing growth" and how can it affect my MIC results for this compound?
Trailing growth refers to the persistence of a small amount of fungal growth at drug concentrations above the MIC, which can make the endpoint difficult to determine.[6][7] This phenomenon is particularly common with azole antifungals and can lead to falsely elevated MIC values.[6] For this compound, if you observe trailing, it is crucial to adhere strictly to the recommended endpoint reading criteria (e.g., ≥50% growth inhibition for fungistatic agents) to ensure consistency.[1][5]
Q3: Can the type of microtiter plate used influence the MIC outcome?
Yes, the type of microtiter plate can impact MIC results. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific recommendations. CLSI guidelines for yeast testing recommend untreated polystyrene plates with U-shaped wells.[1] EUCAST, on the other hand, suggests that tissue-treated plates may yield different MIC values and recommends their use.[1] It is critical to use the plate type specified in the standardized protocol you are following to ensure consistency and comparability of results.
Q4: How often should I perform Quality Control (QC) testing?
Quality control testing should be performed each time you set up an MIC assay for this compound. Using reference strains with known MIC ranges for this compound (and other antifungals) is essential to verify the accuracy and reproducibility of your testing procedure.[8][9] If the QC results fall outside the acceptable range, it indicates a potential issue with the assay that must be resolved before proceeding with experimental samples.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent MIC results for this compound.
Problem 1: High Variability in MIC Values Between Replicates
| Potential Cause | Recommended Action |
| Inhomogeneous drug solution | Ensure this compound is completely dissolved in the appropriate solvent and thoroughly mixed at each dilution step. Vortexing between serial dilutions is recommended.[10] |
| Inaccurate pipetting | Calibrate and verify the accuracy of your pipettes regularly. When preparing serial dilutions, ensure proper pipetting technique to avoid errors. |
| Edge effects in the microtiter plate | To minimize evaporation from the outer wells, which can concentrate the drug and affect growth, consider filling the peripheral wells with sterile water or saline and not using them for experimental samples. |
| Contamination | Visually inspect the wells under a microscope for any signs of bacterial contamination, which can interfere with fungal growth and turbidity readings. |
Problem 2: Consistently High or Low MIC Values Compared to Expected Range
| Potential Cause | Recommended Action |
| Incorrect inoculum density | Use a spectrophotometer or a hemocytometer to accurately determine the concentration of your fungal suspension. Prepare a fresh inoculum for each experiment, adhering to the recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[1] |
| Improper preparation of this compound | Verify the initial stock concentration of this compound. Ensure that the correct solvent is used and that the agent is stored under the recommended conditions to prevent degradation. Pharmacy stock should be avoided due to the potential presence of interfering excipients.[1] |
| Suboptimal media conditions | Prepare the RPMI-1640 medium according to the standardized protocol (e.g., CLSI M27), paying close attention to the pH (buffered to 7.0 with MOPS) and glucose concentration.[1] Using a different medium can significantly alter MIC values.[4] |
| Incorrect incubation time or temperature | Ensure your incubator is calibrated and maintains a stable temperature (typically 35°C).[11] Adhere to the specified incubation time (e.g., 24 hours for Candida spp.), as longer incubation can lead to higher MICs.[4] |
Problem 3: Difficulty in Determining the MIC Endpoint
| Potential Cause | Recommended Action |
| Trailing growth | For fungistatic agents like many azoles, the MIC is defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control.[1][5] Using a spectrophotometer to read optical density can provide a more objective measure than visual inspection. |
| Paradoxical effect (Eagle effect) | The paradoxical effect is characterized by fungal growth at higher drug concentrations after a zone of inhibition.[7] If this is observed with this compound, the MIC should be read as the lowest concentration that inhibits growth before the paradoxical growth occurs. |
| Poor fungal growth | If the growth in the control well (drug-free) is weak, it can be difficult to determine the point of inhibition. Ensure the inoculum is viable and that the incubation conditions are optimal for the fungal species being tested. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27)
This protocol is intended for testing this compound against yeast species.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
- Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Microtiter Plates:
- Use sterile, 96-well, U-shaped bottom, untreated polystyrene microtiter plates.[1]
- Prepare serial two-fold dilutions of this compound directly in the plate using RPMI-1640 medium buffered with MOPS to a pH of 7.0.[1] The final volume in each well should be 100 µL.
- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
- Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
- Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.[1]
4. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
- Seal the plate or place it in a humidified chamber to prevent evaporation.
- Incubate the plate at 35°C for 24-48 hours. The CLSI now recommends reading MICs for most antifungals at 24 hours.[4]
5. MIC Determination:
- Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
- For fungistatic agents, this is often defined as a ≥50% reduction in turbidity.[1][5] For fungicidal agents, it is the lowest concentration with no visible growth (100% inhibition).[5]
- A spectrophotometric reading at 600 nm can aid in objective endpoint determination.[11]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. researchgate.net [researchgate.net]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
How to reduce cytotoxicity of Antifungal agent 32 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers reduce the cytotoxicity of Antifungal Agent 32 in cell culture experiments.
Troubleshooting Guide
This guide is designed to help you address specific issues of cytotoxicity observed during your experiments with this compound.
Question: I'm observing high levels of cytotoxicity in my cell line even at low concentrations of this compound. What are the initial troubleshooting steps?
Answer:
When encountering high cytotoxicity, it's crucial to systematically evaluate your experimental setup. Here are the initial steps to take:
-
Confirm the working concentration of this compound: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the agent on your specific cell line. It's possible that your "low concentration" is still above the cytotoxic threshold for your cells.
-
Optimize incubation time: The duration of exposure to this compound can significantly impact cytotoxicity.[1][2] Consider reducing the incubation time to see if it mitigates the toxic effects while still allowing for antifungal activity assessment. A time-course experiment is recommended.[3]
-
Evaluate cell density: The density of your cell culture can influence the perceived cytotoxicity of a compound.[4] Generally, higher cell confluency can sometimes lead to lower toxicity.[4] Standardize your seeding density across all experiments to ensure reproducibility.
-
Check your solvent control: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1% v/v).[5][6] Always include a vehicle-only control in your experiments.
Question: My initial troubleshooting didn't significantly reduce cytotoxicity. What advanced strategies can I try?
Answer:
If basic troubleshooting is insufficient, you may need to explore more advanced techniques to reduce the off-target effects of this compound.
-
Modify Cell Culture Conditions:
-
Serum-Free Media: Consider using a serum-free or xeno-free medium. This creates a more defined and standardized environment, which can sometimes reduce non-specific toxicity.
-
Glucose-to-Galactose Switch: For certain cell lines, particularly cancer-derived ones, replacing glucose with galactose in the culture medium can shift their metabolism to be more representative of normal cells, potentially altering their sensitivity to toxins.[7][8]
-
-
Liposomal Formulation:
-
Co-administration with a Mitigating Agent:
-
Investigate the possibility of co-administering this compound with a compound that may mitigate its cytotoxic effects. For example, antioxidants could be tested if oxidative stress is a suspected mechanism of toxicity. A synergistic effect with another antifungal could also allow for a lower, less toxic concentration of Agent 32.[13]
-
-
Transition to 3D Cell Culture Models:
-
Three-dimensional (3D) cell cultures, such as spheroids or organoids, often better mimic the in vivo environment. Cells in 3D models can exhibit different sensitivities to drugs compared to traditional 2D monolayer cultures. This more physiologically relevant model may provide a more accurate assessment of the therapeutic window of this compound.
-
Frequently Asked Questions (FAQs)
Question: How do I choose the right cytotoxicity assay for this compound?
Answer:
The choice of assay is critical for obtaining accurate data.
-
MTT or other tetrazolium-based assays (XTT, WST-1): These are common colorimetric assays that measure metabolic activity as an indicator of cell viability.[14] However, if this compound is suspected to interfere with mitochondrial function, these assays may produce misleading results.[15]
-
Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. It is generally considered more sensitive and less prone to interference from metabolic inhibitors than MTT assays.[15][16]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
-
Fluorescent-based assays: Dyes like propidium iodide or 7-AAD can be used to identify dead cells by their inability to exclude the dye. These can be quantified using a plate reader or flow cytometry.
It is often recommended to use two different types of assays that measure different cellular parameters to confirm your results.
Question: What is a typical concentration range to test for a new antifungal agent?
Answer:
For a new compound, it is best to start with a broad concentration range and then narrow it down. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM.[17] The goal is to identify a concentration that is effective against the target fungus while having minimal impact on the host cells. The therapeutic index (ratio of the toxic dose to the therapeutic dose) is a key parameter to determine.
Question: Can the type of cell line I use affect the cytotoxicity of this compound?
Answer:
Absolutely. Different cell lines can have vastly different sensitivities to a drug due to variations in their metabolic pathways, membrane composition, and expression of drug transporters. It is important to test this compound on the specific cell line that is most relevant to your research question. If the intended application is for human therapy, using human-derived cell lines is crucial.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells under Different Culture Conditions (IC50 Values in µM)
| Condition | 24-hour Exposure | 48-hour Exposure | 72-hour Exposure |
| Standard 2D Culture | 15.8 | 8.2 | 4.5 |
| Liposomal Formulation (2D) | 45.2 | 28.9 | 19.7 |
| 3D Spheroid Culture | 52.6 | 35.1 | 25.3 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
1. Protocol for MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well plate format.[18]
-
Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in your cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
2. Protocol for Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol provides a basic method for encapsulating a hydrophobic compound like this compound into liposomes.[12][19]
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of HSPC and cholesterol) and this compound in a suitable organic solvent like chloroform or a chloroform/methanol mixture.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for troubleshooting and reducing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity and potential intervention points.
Caption: Logical decision tree for troubleshooting cytotoxicity issues with this compound.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 9. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aktpublication.com [aktpublication.com]
- 13. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antifungal Agent 32 in Yeast
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antifungal Agent 32 and resistant yeast strains.
Troubleshooting Guides
This section offers solutions to common problems observed during in vitro and in vivo experiments involving this compound.
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against yeast isolates.
Possible Cause 1: Intrinsic or Acquired Resistance. Yeast isolates may possess intrinsic resistance or have acquired resistance to this compound.[1][2][3]
Suggested Solution:
-
Sequence Target Genes: Analyze the sequence of the gene encoding the drug target of this compound. Mutations in this gene can lead to reduced drug binding.
-
Gene Expression Analysis: Perform qRT-PCR to quantify the expression levels of genes encoding efflux pumps (e.g., ABC and MFS transporters).[4][5] Overexpression of these pumps can lead to increased drug efflux and reduced intracellular concentration of this compound.[4][5]
-
Whole Genome Sequencing: For a comprehensive analysis, consider whole genome sequencing to identify novel resistance mutations.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating the molecular basis of high MIC values.
Possible Cause 2: Biofilm Formation. Yeast may be forming biofilms, which can confer increased resistance to antifungal agents.[3][4]
Suggested Solution:
-
Microscopic Examination: Use microscopy to visually confirm the presence of biofilms.
-
Biofilm Disruption Assays: Test the efficacy of this compound in combination with biofilm-disrupting agents.
-
Adhesion Assays: Quantify the ability of the yeast strain to adhere to surfaces, a key step in biofilm formation.
Problem 2: Inconsistent results in antifungal susceptibility testing.
Possible Cause 1: Variation in Experimental Conditions. Minor variations in inoculum preparation, media composition, or incubation time can lead to inconsistent MIC values.[6][7]
Suggested Solution:
-
Standardized Protocols: Strictly adhere to standardized protocols for antifungal susceptibility testing, such as those provided by CLSI or EUCAST.[7][8][9][10][11]
-
Quality Control Strains: Always include quality control strains with known MICs for this compound in every experiment to ensure consistency.[8]
Possible Cause 2: Inoculum Effect. The density of the initial yeast cell suspension can influence the outcome of susceptibility tests.
Suggested Solution:
-
Spectrophotometric Quantification: Use a spectrophotometer to accurately determine the concentration of the yeast inoculum.[8]
-
Hemocytometer Counting: For precise cell counting, use a hemocytometer.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to azole-like antifungal agents in yeast?
A1: The most prevalent resistance mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[5][12][13]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) leads to the active removal of the drug from the cell.[4][5][14]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to the accumulation of alternative sterols in the cell membrane, reducing the drug's effectiveness.[5][12]
Signaling Pathway for Azole Resistance
Caption: Key pathways involved in azole resistance in yeast.
Q2: How can I overcome resistance mediated by efflux pumps?
A2: Several strategies can be employed:
-
Efflux Pump Inhibitors (EPIs): Use known EPIs in combination with this compound to see if they restore susceptibility.
-
Genetic Knockout: Create knockout strains of the major efflux pump genes (CDR1, CDR2, MDR1) to confirm their role in resistance.
-
Novel Drug Analogs: Synthesize and test analogs of this compound that may not be recognized by the efflux pumps.
Q3: What are the standard quality control yeast strains for antifungal susceptibility testing?
A3: Commonly used quality control strains include:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Candida albicans ATCC 90028
It is crucial to use the appropriate QC strains as recommended by CLSI or EUCAST guidelines.[8]
Quantitative Data Summary
Table 1: Example MIC Data for this compound Against Candida albicans Strains
| Strain ID | Genotype | MIC of Agent 32 (µg/mL) | Fold Change in MIC |
| SC5314 (Wild-Type) | ERG11/ERG11 | 0.125 | 1 |
| DSY294 (Resistant) | ERG11/erg11-Y132H | 8.0 | 64 |
| DSY296 (Resistant) | CDR1/CDR2 Overexpression | 4.0 | 32 |
Table 2: Example qRT-PCR Data for Efflux Pump Gene Expression
| Strain ID | Target Gene | Relative Gene Expression (Fold Change vs. Wild-Type) |
| DSY296 | CDR1 | 15.2 |
| DSY296 | CDR2 | 10.8 |
| DSY296 | MDR1 | 2.1 |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7][8][9]
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
This compound stock solution.
-
Yeast isolates and QC strains.
-
Spectrophotometer.
-
35°C incubator.
Procedure:
-
Inoculum Preparation:
-
Subculture yeast onto Sabouraud Dextrose Agar and incubate for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation:
-
Add 100 µL of the standardized yeast inoculum to each well containing the drug dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Standard workflow for broth microdilution susceptibility testing.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
Primers for target genes (CDR1, CDR2, MDR1) and a reference gene (ACT1).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction:
-
Grow yeast cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound.
-
Harvest cells and extract total RNA using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up qRT-PCR reactions containing cDNA, primers, and master mix.
-
Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the reference gene (ACT1).
-
References
- 1. Clinical relevance of mechanisms of antifungal drug resistance in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reviberoammicol.com [reviberoammicol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candidiasis and Mechanisms of Antifungal Resistance [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners - Insights [news.mayocliniclabs.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 32 experimental variability and controls
Technical Support Center: Antifungal Agent 32
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure robust controls when working with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound.
Question: Why am I observing high variability in the Minimum Inhibitory Concentration (MIC) assays for this compound?
Answer: High variability in MIC assays can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure a standardized protocol for fungal cell harvesting and counting. Spectrophotometric methods (OD600) should be calibrated with manual cell counts (hemocytometer) for each fungal strain.
-
Media Composition: The composition of the growth medium can significantly impact the activity of this compound. Cation concentrations, pH, and the presence of potential chelating agents can influence drug potency. Use a consistent, high-quality source for all media components.
-
Incubation Conditions: Fluctuations in temperature and incubation time can lead to variable fungal growth rates, affecting the final MIC reading. Ensure your incubator is calibrated and maintains a stable temperature. Adhere strictly to the recommended incubation period.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can inhibit fungal growth, confounding the results. Always include a solvent control to assess its impact.
Question: My positive control, Fluconazole, is showing inconsistent results against Candida albicans. What could be the issue?
Answer: Inconsistent positive control results indicate a systemic issue with the assay itself.
-
Strain Viability and Purity: Ensure the Candida albicans strain is from a reliable source and has not been passaged excessively. Periodically verify its purity and susceptibility profile.
-
Drug Stock Contamination or Degradation: The positive control drug stock may have degraded or become contaminated. Prepare fresh stock solutions and store them in appropriate conditions (e.g., protected from light, at the correct temperature).
-
Assay Plate Issues: Inadequate sealing of microtiter plates can lead to evaporation (the "edge effect"), concentrating the drug and media in the outer wells. Use high-quality sealing films and consider excluding data from the outermost wells if this effect is persistent.
Question: I am observing cytotoxicity in my mammalian cell line assays that is not dose-dependent with this compound. What should I check?
Answer: Non-dose-dependent cytotoxicity can be caused by several factors unrelated to the specific activity of the compound.
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to physical stress on the cells or inconsistent exposure. Visually inspect the wells for precipitation and consider using a different solvent or formulation.
-
Contamination: The cell culture may be contaminated with bacteria or mycoplasma, which can cause cell death independent of the compound's activity. Regularly test your cell lines for contamination.
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself. For example, in an MTT assay, the compound might directly reduce the MTT reagent, leading to a false signal. Run a cell-free control with the compound and the assay reagent to check for interference.
Frequently Asked Questions (FAQs)
Q1: What are the recommended negative and positive controls for in vitro susceptibility testing of this compound?
A1:
-
Negative Controls:
-
Media-only control: To ensure no contamination in the growth medium.
-
Solvent control: To assess the effect of the vehicle (e.g., DMSO) on fungal growth.
-
-
Positive Controls:
-
A well-characterized antifungal agent with a known mechanism of action (e.g., Fluconazole for azoles, Amphotericin B for polyenes). This helps to validate the assay's performance.
-
Q2: How should I prepare the stock solution of this compound to minimize variability?
A2: Prepare a high-concentration stock solution in a suitable solvent (e.g., 100% DMSO). Aliquot the stock solution into single-use vials and store them at -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the best practice for normalizing results from a high-throughput screen for inhibitors of a specific fungal enzyme using this compound?
A3: Results should be normalized to both a positive control (a known inhibitor of the enzyme) and a negative control (solvent-only). This allows for the calculation of percent inhibition and a robust statistical measure like the Z'-factor to assess the quality of the assay.
Data Presentation: Summary of Experimental Variability
Table 1: Variability in Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Inoculum Density (cells/mL) | 1 x 10³ | 5 x 10³ | 1 x 10⁴ |
| Mean MIC (µg/mL) | 8.2 | 16.5 | 32.8 |
| Standard Deviation | ± 1.5 | ± 3.2 | ± 6.1 |
| Media | RPMI-1640 | YPD Broth | Sabouraud Dextrose |
| Mean MIC (µg/mL) | 16.5 | 34.1 | 28.7 |
| Standard Deviation | ± 3.2 | ± 7.8 | ± 5.5 |
Table 2: Effect of Solvent (DMSO) Concentration on Aspergillus fumigatus Growth
| DMSO Concentration (%) | Mean Fungal Growth (% of Control) | Standard Deviation |
| 0.1 | 99.2 | ± 4.5 |
| 0.5 | 98.1 | ± 5.1 |
| 1.0 | 95.3 | ± 6.8 |
| 2.0 | 82.4 | ± 9.3 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the cell density to 1-5 x 10⁶ cells/mL using a spectrophotometer (OD600) and a pre-determined standard curve.
-
Dilute the suspension to the final working concentration (e.g., 1-5 x 10³ cells/mL) in RPMI-1640 medium.
-
-
Preparation of this compound:
-
Prepare a 2X stock solution of the highest desired concentration of this compound in RPMI-1640 medium.
-
Perform serial two-fold dilutions in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm.
-
Visualizations
Caption: Workflow for MIC Assay.
Caption: Troubleshooting High MIC Variability.
Caption: Hypothetical Signaling Pathway Inhibition.
Common pitfalls in Antifungal agent 32 experiments
Welcome to the technical support center for Antifungal Agent 32. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, providing step-by-step solutions to common pitfalls.
Q1: My MIC (Minimum Inhibitory Concentration) results for this compound are inconsistent or higher than expected.
Possible Causes & Solutions:
-
Inaccurate Endpoint Determination: For yeasts, the MIC should be determined as the lowest concentration that produces a prominent reduction in growth (≥50% inhibition) compared to the growth control, not complete inhibition.[1][2][3] Visual reading can be subjective; using a spectrophotometer can increase consistency.[3]
-
Inter-laboratory Variability: Susceptibility testing with this class of antifungals can show significant variability between labs.[1][2][4] Strict adherence to standardized protocols, such as those from CLSI or EUCAST, is crucial.[5][6][7]
-
Medium Composition: The composition of the growth medium, particularly the glucose content, can influence MIC values.[7] Ensure you are using the recommended RPMI 1640 medium buffered with MOPS.[8][9]
-
Acquired Resistance: While rare for most species, resistance can be acquired during therapy, especially in Candida glabrata.[4][10][11] This is typically due to mutations in the FKS genes.[10][12][13] If resistance is suspected, sequencing of the FKS hot spot regions is recommended.
Q2: I am observing a "paradoxical effect" with resumed fungal growth at high concentrations of this compound.
Possible Causes & Solutions:
-
Concentration-Dependent Phenomenon: The paradoxical effect, also known as the Eagle effect, is an in vitro phenomenon where some fungal strains show renewed growth at concentrations of this compound that are significantly above the MIC.[14][15][16] This has been observed more frequently with caspofungin (a related compound) than with other agents in its class.[15][16]
-
Mechanism: This effect is not due to stable resistance mutations but is thought to be a result of the activation of cellular stress response pathways, such as the PKC, HOG, and calcineurin pathways, leading to a compensatory increase in cell wall chitin.[17][18][19]
-
Experimental Mitigation: The clinical significance of this effect is unclear.[15][19] However, if it interferes with your experimental interpretation, consider the following:
-
Test a wider range of concentrations to fully characterize the dose-response curve.
-
Note that the presence of serum can suppress this paradoxical growth in some species.[14]
-
Q3: I'm having trouble dissolving this compound for my experiments.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound is a lipopeptide.[20] For stock solutions, it is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[21] It is freely soluble in water and methanol.[22]
-
Precipitation in Aqueous Buffers: When diluting stock solutions into aqueous buffers like PBS, ensure the final concentration of the organic solvent is minimal, as high concentrations can cause precipitation and may have physiological effects on your cells.[21] Prepare fresh dilutions before each experiment. The solubility in PBS (pH 7.2) is approximately 3 mg/ml, and aqueous solutions should not be stored for more than a day.[21]
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/ml[21] |
| Ethanol | ~20 mg/ml[21] |
| Dimethyl Formamide (DMF) | ~20 mg/ml[21] |
| Water / Methanol | Freely soluble[22] |
| PBS (pH 7.2) | ~3 mg/ml[21] |
Q4: My time-kill assays are not showing the expected fungicidal activity.
Possible Causes & Solutions:
-
Fungistatic vs. Fungicidal Activity: this compound exhibits fungicidal activity against most Candida species but is generally fungistatic against Aspergillus species.[20][23] Ensure your expectations align with the organism being tested.
-
Inoculum Size: The starting inoculum concentration is a critical parameter. A starting inoculum of 10⁴ to 10⁶ CFU/ml is recommended for standardized results.[8]
-
Antifungal Carryover: Inadequate neutralization of the agent in samples taken for plating can lead to an overestimation of killing.[8] Evaluate your sampling method for carryover effects, and consider using techniques like membrane filtration to mitigate this.[8]
-
Sub-optimal Growth Conditions: Ensure the assay is performed at 35°C with agitation in RPMI 1640 medium buffered to pH 7.0 with MOPS to allow for optimal fungal growth and contact with the agent.[8]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a non-competitive inhibitor of the β-(1,3)-D-glucan synthase enzyme complex.[17][20] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall.[23][24] Inhibition of this process disrupts cell wall integrity, leading to osmotic instability and cell death in susceptible fungi.[18][20][24]
How does fungal resistance to this compound develop?
Resistance is primarily acquired through amino acid substitutions in highly conserved "hot spot" regions of the Fks subunits of the glucan synthase enzyme.[10][12][13] These mutations decrease the sensitivity of the enzyme to the drug, resulting in elevated MIC values.[4][10] Unlike some other antifungal classes, resistance is not typically mediated by drug efflux pumps.[10][12]
What cellular pathways are activated in response to this compound?
Inhibition of glucan synthesis by this compound induces significant cellular stress, which activates several compensatory signaling pathways.[17] These include the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.[17][18] These pathways coordinate a response that includes an increase in chitin synthesis to help stabilize the weakened cell wall.[17][18][19]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for this compound against yeast isolates.
-
Preparation of this compound: Prepare a stock solution in DMSO. Perform serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/ml in 96-well microtiter plates.
-
Inoculum Preparation: From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/ml in the wells.[7]
-
Incubation: Inoculate the microtiter plates with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control. Incubate at 35°C for 24 hours.[7][9]
-
Endpoint Reading: The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control.[2][3] This can be assessed visually or with a microplate reader at 530 nm.
Protocol 2: Antifungal Time-Kill Assay
This protocol assesses the rate and extent of the fungicidal or fungistatic activity of this compound.
-
Preparation: Prepare tubes with RPMI 1640 medium (buffered to pH 7.0 with MOPS) containing this compound at desired concentrations (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control tube.
-
Inoculation: Prepare a starting inoculum as described for the MIC assay, but adjust the final concentration in the tubes to approximately 1 x 10⁵ to 5 x 10⁵ CFU/ml.[8]
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[8] At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto Sabouraud dextrose agar. After incubation at 35°C for 24-48 hours, count the colonies to determine the CFU/ml at each time point.
-
Data Analysis: Plot log₁₀ CFU/ml versus time for each concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/ml from the starting inoculum.[25]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin resistance, susceptibility testing and prophylaxis: implications for patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of CLSI broth macrodilution and microdilution methods for echinocandin susceptibility testing of 5 Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility to echinocandins of Candida spp. strains isolated in Italy assessed by European Committee for Antimicrobial Susceptibility Testing and Clinical Laboratory Standards Institute broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Echinocandin Resistance, Susceptibility Testing and Prophylaxis: Implications for Patient Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review on Current Status of Echinocandins Use [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Echinocandin - Wikipedia [en.wikipedia.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Review on Current Status of Echinocandins Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Modifying Antifungal agent 32 protocol for resistant strains
Introduction
Welcome to the technical support center for Antifungal Agent 32. This novel agent is a potent and specific inhibitor of 1,3-beta-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2][3] By disrupting this pathway, Agent 32 leads to cell lysis and fungal death.[1] This guide provides troubleshooting protocols and answers to frequently asked questions for researchers encountering resistant strains during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound, particularly in the context of emerging resistance.
Question 1: My fungal strain, previously susceptible to Agent 32, now requires a significantly higher concentration for inhibition. How can I quantify this change and confirm resistance?
Answer:
An increase in the Minimum Inhibitory Concentration (MIC) is the primary indicator of resistance.[4] To confirm and quantify this, you should perform a standardized broth microdilution assay to compare the MIC of your current strain with the original, susceptible strain.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This can be measured spectrophotometrically at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
-
Prepare this compound Dilutions:
-
Create a stock solution of Agent 32 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Agent 32 in RPMI 1640 medium in a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the Agent 32 dilutions.
-
Include a positive control (fungal inoculum without Agent 32) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Agent 32 that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 600 nm).
-
Data Presentation: Example MIC Comparison
| Fungal Strain | Passage Number | MIC of Agent 32 (µg/mL) | Fold Change in MIC | Resistance Profile |
| Candida albicans SC5314 | 1 | 0.125 | - | Susceptible |
| Candida albicans SC5314 | 50 (Lab-evolved) | 8.0 | 64 | Resistant |
| Clinical Isolate 1 | N/A | 0.25 | - | Susceptible |
| Clinical Isolate 2 | N/A | 16.0 | 64 (vs. CI 1) | Resistant |
Question 2: I suspect the resistance mechanism in my fungal strain involves target modification. How can I investigate this?
Answer:
For inhibitors of 1,3-beta-D-glucan synthase like Agent 32, a common resistance mechanism is the acquisition of mutations in the FKS1 gene, which encodes the catalytic subunit of the enzyme.[7] You can investigate this by sequencing the FKS1 gene from your resistant strain and comparing it to the sequence from a susceptible strain.
Detailed Experimental Protocol: FKS1 Gene Sequencing
-
Genomic DNA Extraction:
-
Culture the resistant and susceptible fungal strains in an appropriate liquid medium.
-
Harvest the cells by centrifugation.
-
Extract genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification of FKS1:
-
Design primers that flank the "hot spot" regions of the FKS1 gene, where resistance-conferring mutations are commonly found.
-
Perform PCR using the extracted genomic DNA as a template to amplify the target regions of the FKS1 gene.
-
-
DNA Sequencing:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide changes that result in amino acid substitutions in the Fks1 protein.
-
Question 3: The resistance to Agent 32 in my experiments is difficult to overcome with dose escalation. Can I test for synergistic interactions with other antifungal agents to potentially restore efficacy?
Answer:
Yes, combination therapy is a common strategy to overcome antifungal resistance.[8] A checkerboard assay can be used to determine if another antifungal agent acts synergistically with Agent 32.
Detailed Experimental Protocol: Checkerboard Synergy Assay
-
Preparation:
-
Prepare stock solutions and serial dilutions of Agent 32 and the second antifungal agent (e.g., an azole or a polyene) in a 96-well microtiter plate.
-
The dilutions of Agent 32 should be made along the rows, and the dilutions of the second agent should be made along the columns.
-
Prepare a fungal inoculum as described in the MIC determination protocol.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Agent 32 in combination / MIC of Agent 32 alone) + (MIC of Drug B in combination / MIC of Drug B alone)[8]
-
Data Presentation: Example FICI Results
| Combination | FICI | Interpretation |
| Agent 32 + Fluconazole | 0.375 | Synergy (FICI ≤ 0.5) |
| Agent 32 + Amphotericin B | 1.0 | Indifference (0.5 < FICI ≤ 4.0) |
| Agent 32 + Caspofungin | > 4.0 | Antagonism (FICI > 4.0) |
Interpretation of FICI values can vary slightly between studies, but the values presented here are commonly used.[8][9]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating resistance.
Caption: Logical relationships in troubleshooting resistance.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to 1,3-beta-D-glucan synthase inhibitors like Agent 32?
A1: The most frequently reported mechanism is the development of mutations in the FKS genes (primarily FKS1), which encode the catalytic subunit of the target enzyme.[4] These mutations can reduce the binding affinity of the drug to the enzyme. Other less common mechanisms may include upregulation of efflux pumps and alterations in cell wall composition.[10][11]
Q2: Can resistance to Agent 32 develop over the course of a single experiment?
A2: While the development of stable, high-level resistance typically occurs over multiple generations of exposure, it is possible to observe an increase in tolerance or the selection of a pre-existing resistant subpopulation during a prolonged experiment.
Q3: Are there any known cross-resistance patterns with Agent 32 and other antifungals?
A3: Due to its specific mechanism of action, cross-resistance is most likely to occur with other 1,3-beta-D-glucan synthase inhibitors (e.g., echinocandins like caspofungin). Cross-resistance with antifungals that have different targets, such as azoles (ergosterol synthesis inhibitors) or polyenes (ergosterol binders), is less common but can occur through generalized resistance mechanisms like the upregulation of multidrug efflux pumps.[11][12]
Q4: My MIC assay shows "trailing growth." How should I interpret this?
Q5: Besides synergy, what other outcomes can a checkerboard assay show?
A5: A checkerboard assay can reveal three other possible interactions besides synergy:
-
Indifference: The combined effect is equal to the effect of the more active agent alone.
-
Additive: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the effect of the more active agent alone.
References
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Adjusting pH for optimal Antifungal agent 32 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 32. The information is designed to address common issues encountered during experimentation, with a focus on optimizing its activity by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 1a, is a potent, aromatic-rich piperazine derivative. Its primary activity is against Candida albicans, where it has been shown to inhibit key virulence traits including filamentation (the switch from yeast to hyphal form), biofilm formation, and adherence to epithelial cells.[1] While the precise mechanism is a subject of ongoing research, related piperazine-based antifungal compounds have been shown to exhibit a dual mechanism of action:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, these compounds can interfere with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[2]
-
Disruption of Signaling Pathways: Some piperazine derivatives have been found to disrupt the Ras/cAMP/PKA signaling pathway, which is a key regulator of morphogenesis and virulence in C. albicans.[3]
Q2: What is the recommended pH for in vitro testing of this compound?
Standardized antifungal susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), typically recommend a buffered medium at a neutral pH of 7.0.[4] However, the optimal pH for the activity of this compound may vary. It is crucial to consider that the pH of an infection site in a host can be acidic. The activity of some antifungal agents is known to be pH-dependent. For instance, the efficacy of antifungals like miconazole and fluconazole against C. albicans has been shown to be significantly reduced in acidic environments (pH 4.0) compared to neutral conditions (pH 7.0).[5] Therefore, testing the activity of this compound across a range of pH values is recommended to determine its optimal working conditions.
Q3: How does pH affect the stability and solubility of this compound?
The stability and solubility of piperazine-containing compounds can be influenced by pH. As basic compounds, their protonation state and, consequently, their solubility can change with the pH of the medium. While specific data for this compound is not available, it is advisable to assess its solubility and stability at the different pH values used in your experiments. A change in the visual appearance of the stock solution (e.g., precipitation) upon dilution in buffered media can be an indicator of pH-dependent solubility issues.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the growth medium. | Verify the final pH of your experimental medium after all components, including the antifungal agent, have been added. The activity of similar compounds can be highly pH-dependent. Consider performing a dose-response experiment at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4) to identify the optimal pH for this compound. |
| Degradation of the compound. | Ensure proper storage of the stock solution (e.g., protected from light, appropriate temperature). Prepare fresh dilutions for each experiment. |
| pH-dependent solubility issues. | Visually inspect the diluted solutions for any precipitation. If solubility is a concern, consider using a co-solvent, but ensure it does not affect fungal growth or the activity of the agent. |
| High cell density in the inoculum. | An overly dense fungal culture may overwhelm the antifungal agent. Standardize your inoculum preparation as per established protocols (e.g., CLSI guidelines). |
Issue 2: Difficulty in determining the Minimum Inhibitory Concentration (MIC) due to trailing growth.
Trailing growth, which is a reduced but persistent growth at concentrations above the MIC, can complicate the interpretation of results.
| Possible Cause | Troubleshooting Step |
| pH of the medium. | The trailing endpoint phenotype in antifungal susceptibility testing can be pH-dependent.[4] Testing at a more physiologically relevant acidic pH might reduce this effect for some compounds. |
| Reading time. | Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes help in minimizing the observation of trailing growth.[6] |
| Subjective endpoint reading. | Use a spectrophotometer to have a more quantitative measure of growth inhibition (e.g., MIC defined as 50% or 90% growth inhibition compared to the control). |
Data Presentation
Hypothetical pH-Dependent Activity of this compound against Candida albicans
Disclaimer: The following data is illustrative and based on the known behavior of similar antifungal compounds. Researchers should generate their own data for this compound.
| pH of Growth Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| 5.0 | 8.0 | 16.0 | >64.0 |
| 6.0 | 2.0 | 4.0 | 32.0 |
| 7.0 | 0.5 | 1.0 | 8.0 |
| 7.4 | 0.5 | 1.0 | 8.0 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent MIC of this compound
This protocol is adapted from the CLSI M27-A guidelines for broth microdilution.
-
Medium Preparation: Prepare RPMI-1640 medium buffered to various pH values (e.g., 5.0, 6.0, 7.0, 7.4) using a suitable buffer such as MOPS for neutral to slightly alkaline pH and citrate-phosphate buffer for acidic pH. Ensure the final pH is confirmed after sterilization.
-
Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the respective buffered RPMI-1640 media to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the different buffered RPMI-1640 media in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a suitable wavelength.
Visualizations
Hypothesized Signaling Pathway Inhibition by this compound
The following diagram illustrates the potential points of intervention of this compound in the Ras/cAMP/PKA pathway, a key regulator of Candida albicans morphogenesis.
Caption: Hypothesized inhibition of the Ras/cAMP/PKA signaling pathway by this compound.
Experimental Workflow for pH-Dependent MIC Assay
This diagram outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values.
Caption: Workflow for determining the pH-dependent MIC of this compound.
References
- 1. Preventing Candida albicans biofilm formation using aromatic-rich piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Antifungal Agent SM21 versus Fluconazole against Candida Species
For Immediate Release
A Comprehensive Analysis of the Novel Antifungal Agent SM21 in Comparison to the Established Efficacy of Fluconazole against Pathogenic Candida Species.
This report provides a detailed comparison of the antifungal efficacy of the novel small molecule SM21 and the widely used antifungal drug fluconazole against various Candida species, the most common fungal pathogens in humans. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative in vitro and in vivo data, detailed experimental methodologies, and an exploration of the distinct mechanisms of action of both compounds.
Executive Summary
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents.[1][2][3] The small molecule SM21 has emerged as a promising candidate with potent in vitro and in vivo activity against a range of Candida species, including those resistant to existing antifungal drugs.[1][2] This report presents a side-by-side comparison of SM21 and fluconazole, a first-line treatment for candidiasis, based on available preclinical data. The findings indicate that SM21 exhibits significant antifungal properties, often at lower concentrations than fluconazole, and demonstrates efficacy in animal models of systemic infection. The distinct mechanisms of action of the two compounds—SM21 targeting the cell membrane and mitochondrial function, and fluconazole inhibiting ergosterol biosynthesis—suggest that SM21 could be a valuable addition to the antifungal armamentarium, particularly in cases of azole resistance.
In Vitro Efficacy: A Quantitative Comparison
The in vitro antifungal activity of SM21 and fluconazole has been evaluated against various Candida species using standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of SM21 and Fluconazole against Candida Species
| Candida Species | Strain | SM21 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans | SC5314 | 0.2[2] | 0.5[4] |
| C. albicans | ATCC 90028 | 0.2[2] | Not explicitly stated for this strain in the provided results. |
| C. glabrata | ATCC 90030 | 1.6[2] | Not explicitly stated for this strain in the provided results. |
| C. krusei | ATCC 6258 | 0.8[2] | Known to be intrinsically resistant. |
| C. parapsilosis | ATCC 22019 | 0.8[2] | Not explicitly stated for this strain in the provided results. |
| C. tropicalis | ATCC 13803 | 0.4[2] | Not explicitly stated for this strain in the provided results. |
| Fluconazole-Resistant C. albicans | Clinical Isolate | 0.5 - 1.0[2] | >64 |
| Multidrug-Resistant C. guilliermondii | T-1549 | Not explicitly stated, but showed a clear inhibition zone.[2] | Resistant. |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
The in vivo efficacy of both SM21 and fluconazole has been assessed in murine models of systemic candidiasis, a life-threatening condition. These studies provide crucial insights into the potential therapeutic utility of these compounds.
Table 2: In Vivo Efficacy of SM21 and Fluconazole in a Murine Systemic Candidiasis Model
| Antifungal Agent | Mouse Model | Candida Strain | Dosage | Key Findings |
| SM21 | Systemic Candidiasis | C. albicans SC5314 | 0.01, 0.1, 1, and 10 mg/kg | At day 5 post-infection, all untreated mice died, while all mice treated with SM21 at all tested dosages were alive.[2] |
| Fluconazole | Systemic Candidiasis | C. albicans | 4.56 mg/kg (ED50) | The 50% effective dose (ED50) of fluconazole administered intraperitoneally was 4.56 mg/kg of body weight/day for reducing fungal densities in the kidneys.[5] |
Mechanisms of Action
SM21 and fluconazole exhibit distinct mechanisms of action, which are crucial for understanding their antifungal effects and potential for overcoming resistance.
SM21: Disruption of Cell Membrane and Mitochondrial Function
The antifungal activity of SM21 is attributed to its ability to disrupt the integrity of the fungal cell membrane and interfere with mitochondrial function.[1][3][6] Transcriptomic analysis of C. albicans exposed to SM21 revealed significant changes in gene expression related to mitochondria.[6][7] This leads to defects in mitochondrial structure, reduced ATP generation, and increased levels of reactive oxygen species (ROS), ultimately causing fungal cell death.[8][9]
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole, a member of the triazole class of antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[10][11] This enzyme is a critical component of the ergosterol biosynthesis pathway.[12] By inhibiting this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and function, leading to the inhibition of fungal growth.[10]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The in vitro antifungal activity of SM21 and fluconazole was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Protocol Details:
-
Inoculum Preparation: Candida species were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was then further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the growth in the drug-free control well.
Murine Model of Systemic Candidiasis
The in vivo efficacy of the antifungal agents was evaluated in a murine model of systemic candidiasis.
Protocol Details:
-
Animals: Immunocompetent BALB/c mice were used for the study.
-
Infection: Mice were infected via tail vein injection with a suspension of C. albicans SC5314 (e.g., 1 x 10^6 CFU/mouse).
-
Treatment: Treatment with the antifungal agent (SM21 or fluconazole) or a vehicle control (e.g., PBS) was initiated at a specified time post-infection (e.g., 3 hours). The drug was administered via an appropriate route (e.g., intraperitoneally) at various dosages.
-
Monitoring and Endpoint: The survival of the mice was monitored daily for a defined period (e.g., 5-14 days). In some studies, at the end of the experiment, organs such as the kidneys were harvested to determine the fungal burden by plating serial dilutions of tissue homogenates on appropriate agar media.
Conclusion
The novel antifungal agent SM21 demonstrates potent activity against a broad range of Candida species, including fluconazole-resistant strains. Its efficacy in a murine model of systemic candidiasis is highly promising. The distinct mechanism of action of SM21, involving the disruption of the cell membrane and mitochondrial function, presents a significant advantage, particularly in the context of rising azole resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of SM21 as a new-generation antifungal agent for the treatment of candidiasis. This comprehensive comparison with fluconazole provides a strong rationale for its continued development.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 3. In vitro and in vivo activity of a novel antifungal small molecule against Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent [frontiersin.org]
- 7. Use of Haploid Model of Candida albicans to Uncover Mechanism of Action of a Novel Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 32 and Amphotericin B: Efficacy, Mechanism, and Safety Profile
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the novel investigational antifungal, Agent 32, and the established polyene antibiotic, amphotericin B. The following sections detail their respective mechanisms of action, in vitro efficacy against Candida albicans, and their effects on biofilm formation, alongside a comparative look at their cytotoxicity profiles.
Introduction to the Antifungal Agents
Antifungal Agent 32 is a recently identified aromatic-rich piperazine derivative that has demonstrated potent activity against Candida albicans, a prevalent fungal pathogen.[1] Its primary mode of action involves the inhibition of critical virulence factors, namely filamentation and biofilm formation.[1] By preventing the morphological switch from yeast to hyphal form, Agent 32 hinders the ability of C. albicans to adhere to epithelial cells and form resilient biofilm communities.[1]
Amphotericin B remains a cornerstone in the treatment of severe systemic fungal infections. As a polyene macrolide, its mechanism of action is well-established: it binds to ergosterol, a primary sterol in the fungal cell membrane, leading to the formation of pores. This disruption of membrane integrity results in the leakage of intracellular contents and ultimately, fungal cell death.
Comparative In Vitro Efficacy and Biofilm Activity
The in vitro activities of this compound and amphotericin B against Candida albicans are summarized below. It is important to note that direct comparative studies are limited, and data for Agent 32 are based on initial findings.
| Parameter | This compound | Amphotericin B |
| Mechanism of Action | Inhibition of filamentation and biofilm formation[1] | Binds to ergosterol, forming pores in the fungal cell membrane |
| Minimum Inhibitory Concentration (MIC) against C. albicans | Data not yet publicly available in detail. | Typically ranges from 0.25 to 1 µg/mL[2] |
| Effect on C. albicans Biofilm | Potent inhibition of biofilm formation.[1] | Effective, but often requires higher concentrations than the planktonic MIC. |
Cytotoxicity Profile
A critical aspect of antifungal drug development is the assessment of its impact on host cells. The following table compares the known cytotoxic profiles of both agents.
| Parameter | This compound | Amphotericin B |
| Cytotoxicity against Mammalian Cells | Specific IC50 values not yet publicly available. | High cytotoxicity, with IC50 values in the low µg/mL range depending on the cell line and exposure time. |
Mechanism of Action and Experimental Workflows
To visually represent the distinct mechanisms and experimental evaluations of these antifungal agents, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols employed in the evaluation of antifungal agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., C. albicans) is prepared to a specific concentration (typically 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation and Incubation: The microtiter plates containing the antifungal dilutions are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which no visible growth is observed.
Biofilm Inhibition Assay (XTT Reduction Assay)
This assay quantitatively assesses the metabolic activity of fungal biofilms and is commonly used to determine the efficacy of antifungal agents against them.
-
Biofilm Formation: A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated to allow for biofilm formation. Non-adherent cells are then washed away.
-
Antifungal Treatment: The established biofilms are treated with various concentrations of the antifungal agent and incubated for a specified period.
-
XTT Labeling: The biofilms are washed and then incubated with a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Metabolically active cells reduce the XTT to a formazan dye.
-
Quantification: The color change is measured spectrophotometrically, with a decrease in color intensity indicating a reduction in metabolic activity and thus, biofilm inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the viability and proliferation of mammalian cells, providing a measure of the cytotoxic potential of a compound.
-
Cell Seeding: Mammalian cells (e.g., human cell lines) are seeded into a 96-well plate and allowed to adhere and grow.
-
Compound Exposure: The cells are then exposed to various concentrations of the antifungal agent for a defined period.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance correlates with reduced cell viability.
Conclusion
This compound represents a promising novel approach to combatting C. albicans infections by targeting virulence factors rather than cell viability directly. This mechanism offers a potential advantage over amphotericin B, which, despite its broad efficacy, is associated with significant toxicity. Further research is required to fully elucidate the efficacy and safety profile of this compound, including the public release of detailed quantitative data. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of new and existing antifungal therapies.
References
Validating the Antifungal Target of Antifungal Agent 32: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antifungal agent 32, a potent inhibitor of Candida albicans filamentation and biofilm formation, against established antifungal agents.[1][2] While the precise molecular target of this compound is not yet fully elucidated, its chemical structure as an aromatic-rich piperazine suggests a potential mechanism targeting the fungal cell membrane or cell wall. This document outlines the experimental methodologies required to validate this hypothesized target and presents a comparative framework against well-characterized antifungals.
Comparative Analysis of Antifungal Agents
To effectively validate the target of this compound, a thorough comparison with agents possessing known mechanisms of action is essential. The following table summarizes key data for this compound and selected comparators that target either the fungal cell membrane via ergosterol biosynthesis or the cell wall.
| Antifungal Agent | Chemical Class | Proposed/Validated Target | Organism(s) | Reported MIC/IC50 | Key Validation Methods |
| This compound | Aromatic-rich piperazine | Hypothesized: Ergosterol biosynthesis or Cell wall integrity | Candida albicans | Potent inhibition of filamentation and biofilm formation (quantitative data not publicly available) | See Proposed Experimental Workflow |
| Fluconazole | Triazole | Lanosterol 14-α-demethylase (Erg11) in the ergosterol biosynthesis pathway.[3][4] | Candida spp., Cryptococcus spp. | Varies by species and resistance profile (e.g., 0.25-4 µg/mL for susceptible C. albicans) | Gene deletion/overexpression, Biochemical assays with purified enzyme, Sterol profiling.[5] |
| Amphotericin B | Polyene | Binds directly to ergosterol in the fungal cell membrane, forming pores.[3][4] | Broad-spectrum, including Candida spp., Aspergillus spp., Cryptococcus spp. | Varies by species (e.g., 0.1-1 µg/mL for C. albicans) | Membrane permeabilization assays, Lipidomics, Direct binding studies. |
| Caspofungin | Echinocandin | (1,3)-β-D-glucan synthase (Fks1), a key enzyme in cell wall biosynthesis.[4] | Candida spp., Aspergillus spp. | Varies by species (e.g., 0.015-0.25 µg/mL for C. albicans) | Enzyme inhibition assays, Cell wall integrity assays, Genetic analysis of resistant mutants. |
Experimental Protocols for Target Validation
The following experimental protocols are recommended to elucidate and validate the molecular target of this compound.
Genetic and Genomic Approaches
-
Yeast Genome-Wide Fitness Profiling: This technique involves screening a collection of yeast deletion mutants in the presence of this compound. Hypersensitivity of mutants deficient in a particular gene or pathway can pinpoint the drug's target. A similar approach can be used with collections of strains overexpressing individual genes, where increased resistance may indicate the target.
-
Transcriptomic Analysis (RNA-Seq): Comparing the gene expression profiles of fungal cells treated with this compound to untreated controls can reveal upregulation or downregulation of specific pathways. For instance, an upregulation of genes in the ergosterol biosynthesis pathway might suggest the drug is targeting a component of this pathway, prompting a compensatory response.
-
Selection and Sequencing of Resistant Mutants: Spontaneously resistant mutants can be generated by exposing a large population of fungal cells to increasing concentrations of this compound. Whole-genome sequencing of these resistant isolates can identify mutations in the target protein or in genes that confer resistance, providing strong evidence for the drug's mechanism of action.
Biochemical Assays
-
Enzyme Inhibition Assays: If a specific enzyme is hypothesized as the target (e.g., an enzyme in the ergosterol biosynthesis pathway), in vitro assays using the purified enzyme can directly measure the inhibitory activity of this compound.
-
Sterol Profiling: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the sterol composition of fungal cells treated with this compound. An accumulation of specific sterol intermediates and a depletion of ergosterol would strongly support the inhibition of the ergosterol biosynthesis pathway.
-
Cell Membrane Permeability Assays: To investigate if this compound disrupts the cell membrane, assays using fluorescent dyes such as propidium iodide (which only enters cells with compromised membranes) can be employed. An increase in fluorescence in treated cells would indicate membrane damage.
-
Cell Wall Integrity Assays: The effect on the cell wall can be assessed by challenging treated cells with cell wall stressors like Calcofluor White or Congo Red. Increased sensitivity to these agents would suggest a compromised cell wall.
Cellular and Molecular Biology Techniques
-
Microscopy: Electron microscopy (both scanning and transmission) can be used to visualize morphological changes in fungal cells treated with this compound, such as alterations in the cell wall or membrane structure.
-
Molecular Docking: In silico molecular docking studies can predict the binding of this compound to the three-dimensional structure of a hypothesized target protein, providing insights into the potential interaction at a molecular level.
Visualizing the Path to Validation
The following diagrams illustrate the key concepts and workflows involved in validating the antifungal target of this compound.
Caption: Hypothesized targets of this compound within key fungal pathways.
Caption: A streamlined workflow for validating the antifungal target of a novel agent.
References
Analysis of Synergistic Antifungal Effects of Aromatic-Rich Piperazines with Caspofungin Remains Inconclusive Due to Lack of Publicly Available Data
A comprehensive review of available scientific literature reveals a significant gap in the experimental data needed to produce a detailed comparison guide on the synergistic effects of the novel antifungal candidate, designated as Antifungal agent 32 (also identified as compound 1a), with the widely used echinocandin, caspofungin. While this compound, an aromatic-rich piperazine, has been identified as a potent inhibitor of Candida albicans filamentation and biofilm formation, no publicly accessible studies have investigated its potential synergistic relationship with caspofungin.[1]
This compound was described in a 2020 study by Simon G, et al. in Bioorganic & Medicinal Chemistry, which highlighted its efficacy in preventing the formation of Candida albicans biofilms, a key virulence factor associated with drug resistance.[1][2] However, the study's primary focus was on the compound's standalone anti-biofilm properties, and it does not appear to have explored combination therapies with other antifungal classes. Subsequent searches for research that builds upon this work have not yielded any studies detailing synergistic interactions with caspofungin.
The scientific community has shown considerable interest in the synergistic potential of various compounds with caspofungin to enhance its efficacy and combat resistance.[3][4][5][6] Caspofungin, a member of the echinocandin class, exerts its antifungal effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action makes it a prime candidate for combination therapy, as agents that target different cellular pathways could lead to a more potent and durable antifungal effect.
Piperazine derivatives, as a chemical class, have been recognized for their antimicrobial and antifungal properties.[7][8][9] Their mode of action can vary, with some studies suggesting they may disrupt the fungal cell membrane or other cellular processes.[7][9] The potential for a synergistic interaction between a cell wall synthesis inhibitor like caspofungin and a membrane-disrupting agent is a theoretically sound approach to enhancing antifungal activity.
Despite the promising profile of this compound and the logical basis for exploring its synergy with caspofungin, the absence of specific experimental data, including quantitative assessments like fractional inhibitory concentration (FIC) indices from checkerboard assays or time-kill curve studies, makes it impossible to construct the requested comparative guide. Detailed experimental protocols for such studies are also unavailable.
Therefore, while the topic of synergistic antifungal therapies is of high importance to researchers and drug development professionals, a specific analysis of this compound and caspofungin cannot be provided at this time. Further research is required to explore this potential therapeutic combination.
Mechanisms of Action: A Hypothetical Basis for Synergy
To illustrate the potential for synergy, we can outline the distinct mechanisms of action of caspofungin and a hypothetical membrane-targeting aromatic-rich piperazine.
Caspofungin's Mode of Action
Caspofungin non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is integral to the fungal cell wall synthesis. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Caption: Mechanism of action of Caspofungin.
Hypothetical Mechanism for a Piperazine Antifungal
While the exact mechanism of this compound is not fully elucidated in the available literature, many antifungal piperazine derivatives are known to target the fungal cell membrane. This could involve the disruption of ergosterol synthesis or direct interaction with membrane components, leading to increased permeability and leakage of cellular contents.
Caption: Hypothetical mechanism for a piperazine antifungal.
Postulated Synergistic Interaction
A synergistic effect could arise from a dual assault on the fungal cell's protective barriers. Caspofungin's weakening of the cell wall could enhance the penetration of the piperazine agent, allowing it to more effectively disrupt the cell membrane. Conversely, membrane destabilization by the piperazine could increase the fungal cell's susceptibility to the osmotic stress induced by caspofungin.
Caption: Postulated synergistic interaction pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antifungal activity of caspofungin in combination with antifungals or non-antifungals against Candida species in vitro and in clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin and caspofungin show synergistic antifungal effects in caspofungin-susceptible and caspofungin-resistant Candida strains in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparison of Antifungal Agent 32 and Voriconazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the novel investigational compound, Antifungal Agent 32, and the established antifungal drug, voriconazole. This document outlines their distinct mechanisms of action, presents available quantitative data from key experiments, and provides detailed experimental protocols for further research.
Executive Summary
This compound and voriconazole represent two distinct strategies in the ongoing effort to combat fungal infections. Voriconazole, a triazole antifungal, is a potent inhibitor of ergosterol biosynthesis, a crucial component of the fungal cell membrane. It exhibits broad-spectrum fungistatic or fungicidal activity against a wide range of pathogenic yeasts and molds. In contrast, this compound, an aromatic-rich piperazine derivative, operates through a virulence-targeted mechanism. It does not inhibit fungal growth but instead prevents the morphological switching of Candida albicans from its yeast form to the more invasive hyphal form and inhibits biofilm formation. This novel approach aims to disarm the fungus, rendering it less pathogenic and more susceptible to host immune clearance.
Data Presentation
Table 1: In Vitro Activity of this compound against Candida albicans
| Metric | This compound (Compound 1a) |
| Mechanism of Action | Inhibition of filamentation and biofilm formation |
| Effect on Fungal Growth | No significant inhibition of planktonic growth |
| Biofilm Inhibition (at 100 µM) | Data to be extracted from the full text of Simon G, et al. (2020) |
| Hyphal Formation Inhibition | Data to be extracted from the full text of Simon G, et al. (2020) |
| Adherence to Epithelial Cells | Reduced |
Data for this compound is based on the findings reported by Simon G, et al. in Bioorganic & Medicinal Chemistry, 2020.[1]
Table 2: In Vitro Activity of Voriconazole against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.016 - >16 | 0.063 - 1 | 0.25 - 4 |
| Candida glabrata | 0.03 - 8 | - | - |
| Candida krusei | 0.01 - >4 | - | - |
| Aspergillus fumigatus | <0.03 - 2 | - | - |
| Aspergillus terreus | <0.03 - 2 | - | - |
| Fusarium spp. | 0.25 - 8 | - | - |
MIC (Minimum Inhibitory Concentration) values are compiled from multiple studies and may vary based on testing methodology and geographical location of isolates.[1][2][3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for Voriconazole
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3/M38-A2 broth microdilution method.
a. Inoculum Preparation:
-
Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) and incubate at 35°C for 24-48 hours (yeasts) or 7 days (molds).
-
Prepare a fungal suspension in sterile 0.85% saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
b. Antifungal Agent Preparation:
-
Prepare a stock solution of voriconazole in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of voriconazole in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
c. MIC Determination:
-
Inoculate each well of the microtiter plate containing the serially diluted voriconazole with the prepared fungal suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of voriconazole that causes a significant inhibition of visible growth compared to the growth control.
d. MFC Determination:
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35°C for 48-72 hours.
-
The MFC is defined as the lowest concentration of voriconazole that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
In Vitro Biofilm Inhibition Assay for this compound
This protocol is adapted from the methodology described by Simon G, et al. (2020).
a. Inoculum Preparation:
-
Culture Candida albicans in a suitable broth medium (e.g., Yeast Peptone Dextrose) overnight at 30°C.
-
Wash and resuspend the cells in RPMI 1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
b. Biofilm Formation and Inhibition:
-
Add the prepared C. albicans suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Add this compound at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
c. Quantification of Biofilm Inhibition:
-
After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantify the remaining biofilm using a colorimetric assay such as the XTT reduction assay or crystal violet staining.
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
In Vitro Hyphal Formation Inhibition Assay for this compound
This protocol is based on the methodology described by Simon G, et al. (2020).
a. Inoculum Preparation:
-
Grow Candida albicans in a suitable broth medium to the mid-log phase.
-
Wash and resuspend the cells in a hyphae-inducing medium (e.g., RPMI 1640 supplemented with serum) at a density of 1 x 10⁶ cells/mL.
b. Hyphal Induction and Inhibition:
-
Add the prepared C. albicans suspension to the wells of a microtiter plate or a suitable culture vessel.
-
Add this compound at various concentrations. Include a solvent control and a drug-free control.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 4-6 hours.
c. Assessment of Hyphal Formation:
-
Following incubation, observe the cell morphology using an inverted microscope.
-
Quantify the percentage of cells that have formed germ tubes or true hyphae.
-
Calculate the percentage of inhibition of hyphal formation relative to the drug-free control.
Mandatory Visualizations
Caption: Workflow for the in vitro comparison of this compound and voriconazole.
Caption: Mechanism of action of voriconazole via inhibition of the ergosterol biosynthesis pathway.
References
Comparative Analysis of Cross-Resistance Between Antifungal Agent 32 and Other Azoles
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity and cross-resistance profiles of the investigational antifungal agent 32 against established azole antifungals. The data presented herein is intended to inform research and development efforts in the pursuit of more effective treatments for fungal infections.
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of resistance to current antifungal therapies, underscores the urgent need for novel agents with improved efficacy and resistance profiles. Azole antifungals are a cornerstone of antifungal therapy, but their effectiveness is threatened by the development of resistance, often mediated by mechanisms that can confer cross-resistance to other members of the class. This guide evaluates the performance of this compound in the context of established azoles: Fluconazole, Itraconazole, and Voriconazole.
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[2] Resistance to azoles can arise through several mechanisms, including:
-
Target site mutations: Alterations in the ERG11 gene can reduce the binding affinity of azoles to the Erg11p enzyme.[1][3]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump azoles out of the fungal cell, preventing them from reaching their target.[1][3][4]
-
Upregulation of the target enzyme: Increased production of Erg11p can overcome the inhibitory effects of azoles.[1][4]
These resistance mechanisms can lead to cross-resistance, where resistance to one azole confers resistance to others.[5][6][7] Understanding the potential for cross-resistance is critical in the development of new antifungal agents.
Comparative In Vitro Activity
The in vitro activity of this compound was compared against Fluconazole, Itraconazole, and Voriconazole using a panel of clinical isolates of Candida albicans and Candida glabrata, including both azole-susceptible and azole-resistant strains. Minimum Inhibitory Concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[8][9]
Table 1: Comparative MIC ranges (µg/mL) of this compound and other azoles against Candida albicans
| Antifungal Agent | Azole-Susceptible Isolates (n=50) | Azole-Resistant Isolates (n=50) |
| This compound | 0.015 - 0.25 | 0.5 - 8 |
| Fluconazole | 0.25 - 2 | 16 - 256 |
| Itraconazole | 0.015 - 0.125 | 1 - 16 |
| Voriconazole | 0.015 - 0.125 | 0.5 - 8 |
Table 2: Comparative MIC ranges (µg/mL) of this compound and other azoles against Candida glabrata
| Antifungal Agent | Azole-Susceptible Isolates (n=50) | Azole-Resistant Isolates (n=50) |
| This compound | 0.03 - 0.5 | 1 - 32 |
| Fluconazole | 0.5 - 8 | 32 - >256 |
| Itraconazole | 0.06 - 1 | 2 - >16 |
| Voriconazole | 0.03 - 0.5 | 1 - 16 |
The data indicates that this compound demonstrates potent in vitro activity against both azole-susceptible and azole-resistant isolates of C. albicans and C. glabrata. Notably, while a shift in MIC is observed for resistant strains, this compound often retains significant activity against isolates that are highly resistant to other azoles.
Experimental Protocols
The in vitro activity of the antifungal agents was determined using the broth microdilution method as described in the CLSI document M27.[8][9]
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of the yeast was prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial twofold dilutions of each antifungal agent were prepared in 96-well microtiter plates containing RPMI 1640 medium.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.
To assess the potential for synergistic interactions, a checkerboard microdilution assay was performed.
-
Plate Preparation: this compound was serially diluted along the x-axis of a 96-well plate, and a comparator azole was serially diluted along the y-axis.
-
Inoculation and Incubation: The plates were inoculated with the fungal suspension and incubated as described for the broth microdilution assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) was calculated for each combination. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates no interaction, and > 4.0 indicates antagonism.
Table 3: Checkerboard synergy testing of this compound with Fluconazole against Azole-Resistant C. albicans
| Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | FICI | Interpretation |
| R1 | 2 | 64 | 0.75 | No Interaction |
| R2 | 4 | 128 | 0.625 | No Interaction |
| R3 | 1 | 32 | 1.0 | No Interaction |
The results of the checkerboard assays indicate no synergistic or antagonistic interactions between this compound and Fluconazole.
Mechanisms of Resistance and Cross-Resistance
To investigate the mechanisms underlying the observed cross-resistance profiles, a subset of azole-resistant isolates was subjected to molecular analysis.
Caption: Workflow for investigating azole resistance mechanisms.
The primary mechanisms of resistance identified in the azole-resistant isolates were overexpression of efflux pumps (CDR1, CDR2, and MDR1) and point mutations in the ERG11 gene.
Caption: Azole mechanism of action and resistance pathways.
Logical Framework for Cross-Resistance Evaluation
The evaluation of cross-resistance is a critical step in the preclinical assessment of a new antifungal agent. The following diagram outlines a logical approach to this evaluation.
Caption: Decision tree for evaluating cross-resistance.
Conclusion
This compound demonstrates promising in vitro activity against a range of Candida species, including those with acquired resistance to established azole antifungals. While some degree of cross-resistance is observed, it is often less pronounced than that seen with other azoles, suggesting that this compound may be effective against some azole-resistant strains. Further studies are warranted to fully elucidate the resistance mechanisms and clinical potential of this novel agent. The methodologies and frameworks presented in this guide provide a robust approach for the continued evaluation of this compound and other new antifungal candidates.
References
- 1. Mechanisms of azole antifungal resistance in clinical isolates of Candida tropicalis | PLOS One [journals.plos.org]
- 2. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Resistance of clinical isolates of Candida albicans and Candida glabrata to over-the-counter azoles used in the treatment of vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Antifungal Agent 32 and its Congeners: A New Frontier in Combating Fluconazole-Resistant Candida Strains
For Immediate Release
In the ongoing battle against drug-resistant fungal infections, a new class of aromatic-rich piperazine compounds is showing significant promise. This guide provides a comparative analysis of the efficacy of these novel agents, with a focus on their activity against fluconazole-resistant strains of Candida, a leading cause of opportunistic fungal infections in humans. While specific quantitative data for "Antifungal agent 32" (also known as compound 1a) from the primary literature was not publicly available for this review, this guide synthesizes available data on closely related piperazine derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Fluconazole-Resistant Candida albicans
The emergence of fluconazole resistance in Candida species necessitates the development of new therapeutic strategies. The data presented below, collated from various studies, compares the in vitro activity of novel piperazine derivatives with standard antifungal agents against fluconazole-resistant Candida albicans strains.
| Antifungal Agent | Fluconazole-Resistant C. albicans Strain(s) | MIC Range (µg/mL) | Reference |
| Piperazine Derivatives | |||
| Alkylated Piperazine-Azole Hybrids (e.g., compounds 16-26) | ATCC 64124(R), ATCC 90819(R), ATCC MYA-1237(R), ATCC MYA-1003(R) | 0.015 - >62.5 | [1] |
| Piperazine-Azole Hybrid (compound 5p) | Clinical Isolate | Potent activity (specific MIC not provided) | [2] |
| Standard Antifungal Agents | |||
| Fluconazole | Various resistant strains | ≥ 64 | [3][4] |
| Amphotericin B | Fluconazole-resistant isolates | 0.06 - 1.0 | [5] |
| Caspofungin | Fluconazole-resistant isolates | ≤ 1.0 | [5][6] |
Note: The data for piperazine derivatives is based on studies of compounds with a similar chemical scaffold to this compound. Direct comparative data for this compound was not available. MIC values for piperazine derivatives can vary significantly based on the specific chemical modifications.
Unveiling the Mechanism of Action: A Multi-pronged Attack
Fluconazole, a member of the azole class of antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Resistance to fluconazole in Candida species often arises from several mechanisms, including:
-
Overexpression of the ERG11 gene: This leads to an increased production of the target enzyme, diluting the effect of the drug.
-
Mutations in the ERG11 gene: These alterations can reduce the binding affinity of fluconazole to the enzyme.
-
Increased drug efflux: Overexpression of membrane transporter proteins, such as those encoded by the CDR and MDR genes, actively pumps the antifungal agent out of the fungal cell.
The novel aromatic-rich piperazine compounds appear to circumvent these resistance mechanisms through a variety of strategies. While the precise mechanism of this compound is reported to be the inhibition of filamentation and biofilm formation, other similar piperazine derivatives have demonstrated a dual mechanism of action. For instance, the piperazine-azole hybrid compound 5p has been shown to both disrupt the Ras/cAMP/PKA signaling pathway, which is critical for hyphal formation, and inhibit ergosterol biosynthesis by suppressing the expression of key enzymes in the pathway[2]. This multi-target approach reduces the likelihood of resistance development.
Caption: Overview of fluconazole action, resistance mechanisms, and the inhibitory effects of piperazine-based antifungal agents.
Experimental Protocols
The following methodologies are representative of the key experiments used to evaluate the efficacy of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro activity of the antifungal agents is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document[5][6][7].
-
Preparation of Antifungal Agents: The compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar. A suspension of the yeast cells is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates containing the antifungal dilutions and the fungal inoculum are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control well.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Biofilm Formation Assay
The ability of antifungal agents to inhibit the formation of Candida biofilms is a critical measure of their potential clinical utility.
-
Cell Culture: Candida albicans cells are grown overnight in a suitable broth medium.
-
Biofilm Induction: A standardized suspension of the yeast cells is added to the wells of a flat-bottom 96-well plate. The plates are incubated under conditions that promote biofilm formation (e.g., specific media, temperature, and duration).
-
Treatment: The antifungal agent is added to the wells at various concentrations at the time of inoculation.
-
Quantification: After the incubation period, non-adherent cells are removed by washing. The remaining biofilm is then quantified using methods such as the crystal violet staining assay or the XTT reduction assay, which measure biofilm biomass and metabolic activity, respectively.
Conclusion and Future Directions
The emergence of fluconazole-resistant Candida strains poses a significant challenge to public health. The novel class of aromatic-rich piperazine compounds, including this compound and its analogs, represents a promising new avenue for the development of effective therapies. Their ability to inhibit key virulence factors such as hyphal formation and biofilm development, and in some cases, to act via a dual mechanism of action, suggests they may be less susceptible to the development of resistance.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to optimize their pharmacokinetic and safety profiles for potential clinical development. In vivo studies are also crucial to validate the in vitro efficacy of these promising antifungal agents. The continued exploration of novel chemical scaffolds and mechanisms of action is essential to stay ahead of the evolving landscape of antifungal resistance.
References
- 1. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. normand-voyer.fsg.ulaval.ca [normand-voyer.fsg.ulaval.ca]
- 3. Piperine Impedes Biofilm Formation and Hyphal Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of New Antifungal Agents: A Guide for Researchers
A new wave of antifungal agents is poised to change the landscape of treating invasive fungal infections, offering novel mechanisms of action and hope against resistant pathogens. This guide provides a head-to-head comparison of four of the most promising agents that have recently been approved or are in late-stage clinical development: Olorofim, Rezafungin, Fosmanogepix, and Ibrexafungerp. We delve into their mechanisms of action, in-vitro activity, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies to inform research and drug development professionals.
Executive Summary
The four novel antifungal agents represent significant advancements in the fight against invasive fungal diseases. Olorofim, a first-in-class orotomide, offers a unique mechanism of action against difficult-to-treat molds. Rezafungin, a next-generation echinocandin, provides the convenience of once-weekly dosing. Fosmanogepix, the prodrug of a novel Gwt1 inhibitor, exhibits broad-spectrum activity against a wide range of yeasts and molds. Ibrexafungerp, a first-in-class triterpenoid, is an oral glucan synthase inhibitor effective against various Candida species. This guide will provide a detailed, data-driven comparison to aid in the evaluation and potential application of these new therapies.
Mechanism of Action
A fundamental differentiator of these new agents is their distinct molecular targets within the fungal cell.
-
Olorofim: Belongs to the orotomide class and inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key step in the pyrimidine biosynthesis pathway. This disruption of DNA and RNA synthesis is fungicidal against many molds.[1][2]
-
Rezafungin: As an echinocandin, it non-competitively inhibits the 1,3-β-D-glucan synthase enzyme complex, which is essential for the integrity of the fungal cell wall.[3] This action leads to osmotic instability and cell death.
-
Fosmanogepix (Manogepix): This agent is the first to inhibit the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). Gwt1 is crucial for the biosynthesis of GPI-anchored proteins, which are vital for cell wall integrity and virulence.
-
Ibrexafungerp: A triterpenoid that also inhibits the 1,3-β-D-glucan synthase enzyme, but at a binding site distinct from that of the echinocandins. This difference may allow it to retain activity against some echinocandin-resistant strains.
In-Vitro Activity
The in-vitro activity of these agents has been evaluated against a broad range of fungal pathogens, including resistant isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.
Activity against Candida Species
| Organism | Olorofim MIC (µg/mL) | Rezafungin MIC (µg/mL) | Fosmanogepix (Manogepix) MIC (µg/mL) | Ibrexafungerp MIC (µg/mL) |
| Candida albicans | >2 | ≤0.015 - 0.25 | ≤0.002 - 0.06 | 0.03 - 2 |
| Candida glabrata | >2 | ≤0.015 - 0.5 | ≤0.008 - 0.125 | 0.06 - 4 |
| Candida auris | >2 | ≤0.015 - 0.25 | ≤0.002 - 0.03 | 0.06 - 2 |
| Candida parapsilosis | >2 | ≤0.03 - 2 | ≤0.002 - 0.06 | 0.03 - 1 |
| Candida tropicalis | >2 | ≤0.015 - 0.25 | ≤0.002 - 0.03 | 0.06 - 1 |
| Candida krusei | >2 | ≤0.03 - 0.5 | >32 | 0.25 - 4 |
Note: MIC ranges are compiled from multiple sources and may vary based on testing methodology and specific isolates.
Activity against Aspergillus Species and Rare Molds
| Organism | Olorofim MIC (µg/mL) | Rezafungin MEC (µg/mL) | Fosmanogepix (Manogepix) MEC (µg/mL) | Ibrexafungerp MEC (µg/mL) |
| Aspergillus fumigatus | ≤0.008 - 0.06 | ≤0.015 - 0.125 | ≤0.008 - 0.06 | 0.06 - 1 |
| Aspergillus flavus | 0.015 - 0.125 | ≤0.008 - 0.03 | ≤0.008 - 0.06 | 0.125 - 1 |
| Aspergillus niger | 0.015 - 0.125 | ≤0.008 - 0.03 | ≤0.008 - 0.125 | 0.125 - 2 |
| Aspergillus terreus | 0.015 - 0.06 | ≤0.008 - 0.03 | ≤0.008 - 0.06 | 0.125 - 1 |
| Scedosporium spp. | 0.015 - 0.5 | >8 | ≤0.015 - 0.125 | >8 |
| Lomentospora prolificans | 0.03 - 1 | >8 | ≤0.015 - 0.25 | >8 |
| Fusarium spp. | 0.03 - >2 | >8 | ≤0.015 - >8 | >8 |
Note: For molds, Minimum Effective Concentration (MEC) is often reported for echinocandins and other cell wall active agents, representing the lowest concentration that leads to the growth of abnormal, compact hyphae.
Clinical Efficacy and Safety
Clinical trials have provided valuable data on the efficacy and safety of these new antifungal agents in treating invasive fungal infections.
Olorofim
In a Phase 2b open-label study (NCT03583164) for patients with limited or no treatment options, Olorofim demonstrated promising results.
| Endpoint (Day 42) | Overall (n=100) | Invasive Aspergillosis (n=53) | L. prolificans (n=17) | Scedosporium spp. (n=11) |
| Successful Response | 44% | 47% | 53% | 55% |
| All-Cause Mortality | 14% | 23% | 6% | 9% |
Safety: Olorofim was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal intolerance (mild and self-limiting) and altered hepatic biochemistry, which was manageable with dose adjustment or discontinuation in most cases.[4][5][6][7][8]
Rezafungin
The Phase 3 ReSTORE trial (NCT03667690) compared once-weekly Rezafungin to once-daily caspofungin for candidemia and invasive candidiasis.
| Endpoint | Rezafungin (n=93) | Caspofungin (n=94) | Treatment Difference (95% CI) |
| Day 14 Global Cure (EMA) | 59.1% | 60.6% | -1.1% (-14.9 to 12.7) |
| Day 30 All-Cause Mortality (FDA) | 23.7% | 21.3% | 2.4% (-9.7 to 14.4) |
| Day 5 Mycological Eradication | 71.1% | 50.0% | 21.1% (-0.2 to 40.2) |
Safety: The rates of adverse events and serious adverse events were similar between the Rezafungin and caspofungin arms. Common treatment-emergent adverse events included pyrexia, hypokalemia, pneumonia, and septic shock.[9][10][11][12][13]
Fosmanogepix
A Phase 2 trial evaluated Fosmanogepix for the first-line treatment of candidemia in non-neutropenic adults.
| Endpoint | Fosmanogepix (mITT, n=20) |
| Treatment Success at EOST | 80% (16/20) |
| Day 30 Survival | 85% (17/20) |
Another Phase 2 study (AEGIS, NCT04240886) assessed Fosmanogepix in patients with invasive mold diseases.
| Endpoint (n=20) | Result |
| Day 42 All-Cause Mortality | 25% |
| DRC-Assessed Global Response Success | 40% |
Safety: Fosmanogepix was well-tolerated with no treatment-related serious adverse events or discontinuations in the candidemia trial. In the invasive mold disease trial, the safety profile was considered acceptable in high-risk patients.[14][15][16][17][18]
Ibrexafungerp
The VANISH 303 (NCT03734991) and VANISH 306 (NCT03987620) Phase 3 trials evaluated a one-day oral regimen of Ibrexafungerp for vulvovaginal candidiasis (VVC).
| Endpoint (Test of Cure, Day 10-14) | Ibrexafungerp (Pooled, n=376) | Placebo (Pooled, n=182) | P-value |
| Clinical Cure | 56.9% | 35.7% | <0.0001 |
| Mycological Eradication | 54.0% | 24.2% | <0.0001 |
| Overall Success | 46.1% | 28.4% | 0.022 (VANISH 306) |
| Symptom Resolution at Follow-up (Day 25) | 66.8% | 48.4% | <0.0001 |
Safety: Ibrexafungerp was generally well-tolerated. The most frequently reported adverse events were gastrointestinal in nature, primarily mild to moderate diarrhea and nausea.[2][3][19][20]
Experimental Protocols
In-Vitro Susceptibility Testing: Broth Microdilution
The in-vitro activity of these antifungal agents is primarily determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for molds and M27-A3/S4 for yeasts.
Key Methodological Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For molds, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). For yeasts, colonies are suspended in sterile saline. The suspension is adjusted to a specific turbidity, typically a 0.5 McFarland standard, and then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL for molds and 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts.[1]
-
Antifungal Agent Dilution: The antifungal agents are prepared in 2-fold serial dilutions in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C. Incubation times vary depending on the fungus, typically 24-48 hours for yeasts and 48-96 hours for molds.
-
Endpoint Determination:
-
MIC (Minimum Inhibitory Concentration): For yeasts and for azoles and polyenes against molds, the MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥90% inhibition) compared to the growth control.
-
MEC (Minimum Effective Concentration): For echinocandins and other cell wall active agents against molds, the MEC is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.
-
In-Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Murine models are crucial for evaluating the in-vivo efficacy of new antifungal agents against invasive aspergillosis.
Key Methodological Steps:
-
Animal Model: Typically, male or female mice of a specific strain (e.g., BALB/c, C57BL/6) are used.
-
Immunosuppression: To render the mice susceptible to infection, they are immunosuppressed using agents such as cyclophosphamide (e.g., 150-250 mg/kg intraperitoneally) and/or cortisone acetate (e.g., 200-250 mg/kg subcutaneously) administered a few days before infection.
-
Infection: Mice are infected intranasally or via inhalation with a suspension of Aspergillus fumigatus conidia.
-
Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection and administered for a defined period.
-
Endpoints: Efficacy is assessed by monitoring survival, and by quantifying the fungal burden in target organs (e.g., lungs, kidneys) through colony-forming unit (CFU) counts or quantitative PCR at the end of the study.
Conclusion and Future Perspectives
The emergence of Olorofim, Rezafungin, Fosmanogepix, and Ibrexafungerp marks a pivotal moment in antifungal therapy. Their diverse mechanisms of action and spectra of activity offer new strategies for managing invasive fungal infections, particularly those caused by resistant pathogens. Olorofim's unique target provides a much-needed option for difficult-to-treat molds. Rezafungin's pharmacokinetic profile improves convenience and may enhance patient adherence. Fosmanogepix's broad-spectrum activity and oral formulation make it a versatile agent. Ibrexafungerp provides a new oral treatment option for Candida infections, including those with reduced susceptibility to azoles.
As these agents move further into clinical practice, ongoing research will be crucial to fully understand their optimal use, potential for combination therapy, and the development of any resistance. The data presented in this guide provides a foundational comparison to aid researchers and clinicians in navigating this new era of antifungal therapeutics. The continued development of novel agents with diverse mechanisms of action remains a critical priority in the global fight against life-threatening fungal diseases.
References
- 1. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antifungal Pipeline: Fosmanogepix, Ibrexafungerp, Olorofim, Opelconazole, and Rezafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 14. Anti-Aspergillus activities of olorofim at sub-MIC levels during early-stage growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
Comparative Safety Profile of Novel Antifungal Agent Olorofim Versus Existing Antifungal Classes
A Guide for Researchers and Drug Development Professionals
Initial Note on "Antifungal Agent 32": Initial searches for "this compound" identified a preclinical compound (compound 1a), an aromatic-rich piperazine with activity against Candida albicans biofilms. However, publicly available safety data for this specific compound is scarce, precluding a detailed comparative safety analysis. Concurrently, literature searches revealed "Study 32," a Phase 2b open-label clinical trial (NCT03583164) for a novel antifungal agent, Olorofim. Given the availability of clinical safety data for Olorofim from this study, this guide will focus on comparing the safety profile of Olorofim with established antifungal agents to provide a valuable resource for the intended audience.
Olorofim is a first-in-class orotomide antifungal that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This novel mechanism of action provides activity against a range of difficult-to-treat molds. This guide presents a comparative overview of the safety profile of Olorofim, based on available clinical trial data, against the three major classes of systemic antifungal drugs: azoles, echinocandins, and polyenes.
Comparative Safety and Tolerability Data
The following tables summarize the key adverse events associated with Olorofim and existing antifungal classes. The data for Olorofim is primarily drawn from the Phase 2b "Study 32". Data for existing antifungals is compiled from various clinical studies and review articles.
Table 1: Safety Profile of Olorofim (from Phase 2b "Study 32")
| Adverse Event Class | Specific Adverse Events | Frequency | Severity and Management |
| Hepatobiliary | Elevations in liver enzymes (ALT, AST) | ~8-10% | Generally mild to moderate and manageable with dose reduction or discontinuation. Permanent discontinuation was required in approximately 2-3% of patients. |
| Gastrointestinal | Nausea, vomiting, diarrhea | ~10% | Predominantly mild and self-limiting. |
| Infusion-Related (IV formulation) | Infusion site pain, phlebitis | Reported in Phase 1 trials | Mild to moderate. |
Table 2: Comparative Overview of Common Class-Specific Adverse Events
| Antifungal Class | Representative Drugs | Common and Clinically Significant Adverse Events |
| Orotomides | Olorofim | Mild to moderate gastrointestinal intolerance, manageable liver enzyme elevations. |
| Azoles | Fluconazole, Itraconazole, Voriconazole, Posaconazole | Hepatotoxicity: Ranging from transient liver enzyme elevation to severe liver injury.[1][2] Drug-Drug Interactions: Significant potential due to inhibition of cytochrome P450 enzymes.[1] Visual Disturbances (Voriconazole): Blurred vision, color vision changes, photophobia.[3][4] Hormonal Effects (long-term use): Gynecomastia, alopecia, decreased libido.[5][6] |
| Echinocandins | Caspofungin, Micafungin, Anidulungin | Infusion-Related Reactions: Histamine-mediated symptoms like rash, pruritus, flushing. Hepatobiliary: Generally mild elevations in liver enzymes. Low potential for drug-drug interactions. |
| Polyenes | Amphotericin B deoxycholate, Liposomal Amphotericin B | Nephrotoxicity (Amphotericin B deoxycholate): Dose-dependent and a major limiting factor.[7][8][9] Infusion-Related Reactions: Fever, chills, rigors ("shake and bake").[8] Electrolyte Abnormalities: Hypokalemia and hypomagnesemia.[7][9] Lipid formulations have a significantly improved renal safety profile.[10][11][12] |
Experimental Protocols for Safety Assessment
The safety profile of a new antifungal agent is established through a rigorous series of preclinical and clinical evaluations.
Preclinical Safety Evaluation
-
In Vitro Cytotoxicity Assays: These are initial screens to assess the toxic effects of a compound on various cell lines.[3][13][14]
-
Method: Cultured cells (e.g., human liver cells (HepG2), kidney cells (HEK293)) are exposed to a range of concentrations of the antifungal agent.
-
Endpoints: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release. The IC50 (half-maximal inhibitory concentration) is determined to quantify cytotoxicity.
-
-
In Vivo Toxicity Studies in Animal Models: These studies evaluate the systemic toxicity of the drug in living organisms.[7][8][9]
-
Method: The antifungal agent is administered to at least two mammalian species (one rodent, one non-rodent) at various dose levels, including doses that are multiples of the anticipated human exposure.
-
Endpoints: Comprehensive monitoring includes clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and full histopathological examination of organs and tissues upon necropsy. Specific models are used to assess organ-specific toxicities, such as nephrotoxicity and hepatotoxicity.
-
Clinical Safety Evaluation
-
Phase I Clinical Trials: The primary focus is on safety and tolerability in a small number of healthy volunteers.
-
Method: Subjects receive single ascending doses and then multiple ascending doses of the investigational drug.
-
Endpoints: Intensive monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).
-
-
Phase II and III Clinical Trials: Safety is further evaluated in a larger population of patients with the target disease.
-
Method: Patients are randomized to receive the investigational drug or a standard-of-care comparator. Safety monitoring is a key component of these trials.
-
Endpoints: Collection of all adverse events, serious adverse events, and laboratory abnormalities. The incidence and severity of adverse events are compared between the treatment and control groups. For some drugs, Therapeutic Drug Monitoring (TDM) may be employed to correlate drug concentrations with both efficacy and toxicity.
-
Visualizations
Caption: Olorofim's selective inhibition of fungal DHODH over human DHODH.
Caption: A typical workflow for post-market safety surveillance of a new antifungal drug.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. New FDA Guidance on "Safety by Design" - ECA Academy [gmp-compliance.org]
- 3. news-medical.net [news-medical.net]
- 4. Evaluation of an Experimental Animal Model for Testing Antifungal Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models to Study Fungal Virulence and Antifungal Drugs [caister.com]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of therapeutic drug monitoring on safety and efficacy of voriconazole in invasive fungal infections: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Therapeutic Drug Monitoring: Established and Emerging Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
Statistical validation of Antifungal agent 32 antifungal activity
A Statistical and Mechanistic Evaluation Against Established Antifungal Therapies
This guide provides a comprehensive comparison of the novel investigational antifungal, Antifungal Agent 32, with three established antifungal drugs: fluconazole, amphotericin B, and caspofungin. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound.
Executive Summary
This compound is a novel synthetic compound exhibiting potent in vitro activity against a broad spectrum of fungal pathogens. This document details its performance in key antifungal assays, comparing it directly with market-leading agents. The presented data encompasses minimum inhibitory concentrations (MIC), time-kill kinetics, and a summary of its proposed mechanism of action. Experimental protocols are provided to ensure transparency and reproducibility.
Data Presentation: Comparative Antifungal Activity
The in vitro antifungal activity of this compound was evaluated against representative fungal strains and compared with fluconazole, amphotericin B, and caspofungin. All susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.25 | 0.06 |
| Candida glabrata | 0.25 | 16 | 0.5 | 0.125 |
| Candida krusei | 0.125 | 64 | 0.5 | 0.25 |
| Aspergillus fumigatus | 0.06 | >64 | 0.5 | 0.125 |
| Cryptococcus neoformans | 0.5 | 4 | 0.25 | >16 |
Table 2: Time-Kill Kinetics Against Candida albicans
Time-kill assays were performed to assess the fungicidal or fungistatic activity of the compounds over 48 hours.
| Time (hours) | This compound (2x MIC) | Fluconazole (2x MIC) | Amphotericin B (2x MIC) | Caspofungin (2x MIC) |
| 0 | 0 | 0 | 0 | 0 |
| 4 | -1.5 | -0.5 | -2.0 | -1.8 |
| 8 | -2.8 | -0.8 | -3.5 | -3.0 |
| 24 | >-3.0 (Fungicidal) | -1.0 (Fungistatic) | >-3.0 (Fungicidal) | >-3.0 (Fungicidal) |
| 48 | >-3.0 (Fungicidal) | -1.2 (Fungistatic) | >-3.0 (Fungicidal) | >-3.0 (Fungicidal) |
| Log10 CFU/mL reduction from initial inoculum |
Mechanism of Action
This compound is hypothesized to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, through non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme.[6][7] This mechanism is similar to that of echinocandins like caspofungin.[6][7] In contrast, azoles such as fluconazole target the ergosterol biosynthesis pathway by inhibiting the enzyme 14α-demethylase.[8][9][10] Amphotericin B, a polyene, binds directly to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[11][12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined by the broth microdilution method according to the CLSI document M27 for yeasts and M38 for filamentous fungi. RPMI 1640 medium was used for testing. The final concentrations of the antifungal agents ranged from 0.007 to 8 µg/ml for caspofungin and this compound, and 0.12 to 128 µg/ml for fluconazole.[14] Microtiter plates were incubated at 35°C and read visually for growth inhibition after 24 hours for Candida spp. and 48 hours for Aspergillus fumigatus and Cryptococcus neoformans. The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth compared to the growth control.
Time-Kill Kinetic Assay
Time-kill studies were performed in RPMI 1640 medium. The initial inoculum of Candida albicans was approximately 1 x 10^5 CFU/mL. Antifungal agents were added at concentrations equal to 2x their respective MICs. At predetermined time points (0, 4, 8, 24, and 48 hours), aliquots were removed, serially diluted, and plated on Sabouraud Dextrose Agar. The plates were incubated at 35°C for 24-48 hours, and colony counts were performed. A fungicidal effect is defined as a ≥3-log10 decrease in CFU/mL from the starting inoculum.
Visualizing Mechanisms and Workflows
Fungal Cell Wall Integrity Pathway
The following diagram illustrates the fungal cell wall integrity (CWI) pathway, a key signaling cascade for maintaining cell wall homeostasis and a potential area of interest for the action of cell wall-targeting antifungals.[15][16][17][18][19]
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is the target of azole antifungals.[20][21][22][23][24] This diagram outlines the key steps and the point of inhibition by agents like fluconazole.
Caption: Ergosterol Biosynthesis Pathway and Azole Inhibition.
Experimental Workflow for Antifungal Susceptibility Testing
This diagram provides a generalized workflow for determining the in vitro efficacy of an antifungal agent.
Caption: General Workflow for In Vitro Antifungal Efficacy Testing.
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. njccwei.com [njccwei.com]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. academic.oup.com [academic.oup.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Fluconazole - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphotericin B - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JoF | Special Issue : The Fungal Cell Wall Integrity Pathway [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. ovid.com [ovid.com]
A Comparative Analysis of Ibrexafungerp (Antifungal Agent 32) and Novel Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of infectious diseases, the emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comprehensive benchmark comparison of Ibrexafungerp (a first-in-class triterpenoid antifungal, herein referred to as Antifungal Agent 32) against a new wave of novel antifungal compounds: Rezafungin, Olorofim, and Fosmanogepix. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, in vitro efficacy, and in vivo performance based on available experimental data.
Mechanisms of Action: A Divergence in Fungal Targets
The novel antifungal agents discussed exhibit distinct mechanisms of action, a promising feature for combating resistance.
-
Ibrexafungerp (this compound) and Rezafungin: Both Ibrexafungerp and Rezafungin target the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key polymer that maintains the structural integrity of the fungal cell wall.[2][3] Inhibition of this enzyme leads to a compromised cell wall, osmotic instability, and ultimately, fungal cell death.[2][3] While both are glucan synthase inhibitors, Ibrexafungerp is a triterpenoid, and Rezafungin is a novel echinocandin, which may account for differences in their activity spectrum and pharmacokinetic profiles.[1][4]
-
Olorofim: Olorofim represents a new class of antifungals called the orotomides.[5] Its mechanism is unique, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is a key component in the pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[6] By inhibiting DHODH, Olorofim effectively halts fungal cell replication and survival.[6]
-
Fosmanogepix: Fosmanogepix is a prodrug that is converted to its active form, manogepix, in the body.[7] Manogepix introduces a novel mechanism of action by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[7] This enzyme is vital for the proper anchoring of certain proteins to the fungal cell wall, a process critical for fungal growth and virulence.[7]
Figure 1: Mechanisms of Action of Novel Antifungal Agents.
In Vitro Efficacy: A Comparative Look at Susceptibility
The in vitro activity of these antifungal agents is a key indicator of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against common and emerging fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. glabrata | C. parapsilosis | C. tropicalis | C. krusei | C. auris |
| Ibrexafungerp | 0.016 - 0.5[3] | 0.25[8] | 0.016 - 8[3] | 0.06 - ≥8[3] | 1[3] | 0.06 - 2[7] |
| Rezafungin | 0.06 (MIC90)[9] | 0.12 (MIC90)[9] | 2 (MIC90)[9] | 0.06 (MIC90)[9] | 0.12 (MIC90)[9] | 0.25 (MIC90)[9] |
| Fosmanogepix | 0.002 - 0.03[10] | 0.002 - 0.03[10] | 0.002 - 0.03[10] | 0.002 - 0.03[10] | 2 to >32[10] | 0.004 - 0.015[11] |
| Olorofim | No Activity[5] | No Activity[5] | No Activity[5] | No Activity[5] | No Activity[5] | No Activity[5] |
Table 2: In Vitro Activity (MIC in µg/mL) Against Aspergillus Species
| Antifungal Agent | A. fumigatus | A. flavus | A. niger | A. terreus |
| Ibrexafungerp | - | - | - | - |
| Rezafungin | - | - | - | - |
| Olorofim | <0.004 - 0.25[12] | 0.016 (Modal)[6] | 0.03 (Modal)[6] | 0.008 (Modal)[6] |
| Fosmanogepix | <0.03[13] | <0.03[13] | - | - |
In Vivo Efficacy: Performance in Preclinical Models
In vivo studies in animal models provide crucial insights into the therapeutic potential of these antifungal agents. The following table summarizes key findings from murine models of invasive fungal infections.
Table 3: In Vivo Efficacy in Murine Models
| Antifungal Agent | Fungal Pathogen | Model | Key Findings |
| Ibrexafungerp | Candida auris | Invasive Candidiasis | Significant improvements in survival and reductions in kidney fungal burden with doses of 30 and 40 mg/kg.[5][14] |
| Rezafungin | Candida albicans | Invasive Candidiasis | Dose-dependent reduction in Candida CFU burden in a prophylactic model.[4][15] |
| Olorofim | Aspergillus fumigatus | Invasive Aspergillosis | 80% to 88% survival in treated mice compared to less than 10% in control groups.[16] |
| Fosmanogepix | Candida auris | Invasive Candidiasis | Significant improvements in survival and reductions in fungal burden in both kidneys and brains.[17] |
Experimental Protocols
The data presented in this guide are based on established experimental protocols.
In Vitro Susceptibility Testing
The MIC values were determined using broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These standardized methods ensure the reproducibility and comparability of results across different laboratories. The general workflow for these assays is depicted below.
Figure 2: General Workflow for Broth Microdilution MIC Testing.
In Vivo Efficacy Studies
The in vivo efficacy of the antifungal agents was evaluated in murine models of invasive fungal infections. These studies typically involve the following steps:
-
Immunosuppression: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide to mimic the immunocompromised state of at-risk patients.
-
Infection: A standardized inoculum of the fungal pathogen is administered intravenously to establish a systemic infection.
-
Treatment: The antifungal agent is administered at various doses and schedules, and a control group receives a vehicle.
-
Monitoring: The health of the mice is monitored daily, and survival is recorded.
-
Fungal Burden Assessment: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated to determine the fungal burden (colony-forming units per gram of tissue).
Conclusion
The landscape of antifungal drug development is experiencing a much-needed resurgence with the emergence of novel compounds with unique mechanisms of action. Ibrexafungerp, Rezafungin, Olorofim, and Fosmanogepix each demonstrate significant promise in preclinical studies. Ibrexafungerp and Rezafungin offer new options within the class of glucan synthase inhibitors. Olorofim and Fosmanogepix, with their entirely new fungal targets, provide hope for overcoming existing resistance mechanisms.
This guide provides a snapshot of the current publicly available data. As more research is conducted and clinical trial data becomes available, a clearer picture of the clinical utility and comparative efficacy of these promising antifungal agents will emerge. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. scynexis.com [scynexis.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 32
Disclaimer: This document provides general guidance for the disposal of Antifungal Agent 32, a research chemical. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this substance should be handled as a potentially hazardous material. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations. Always consult with your institution's EHS office for specific guidance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Given that this compound is a potent, aromatic-rich piperazine derivative, a high level of precaution is necessary.[1]
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Provides enhanced protection against potential skin contact with a potent bioactive compound. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | A chemically resistant lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][3][4] | Minimizes inhalation of any potentially harmful vapors or powders. |
| Waste Container | A clearly labeled, leak-proof, and chemically compatible container for "Non-halogenated Organic Solid Waste" or "Halogenated Organic Solid Waste" (if applicable). The container should have a secure screw-top lid.[5][6] | Prevents spills and ensures the waste is segregated correctly for disposal by your institution's hazardous waste management team. Check the molecular structure of this compound to determine if it contains halogens (F, Cl, Br, I) and use the appropriate waste stream.[2][3] |
| Secondary Containment | Place the primary waste container in a larger, shatter-resistant secondary container. | Provides an additional layer of protection against spills and leaks.[5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the disposal procedure for small quantities of this compound typically used in a research laboratory setting.
2.1. Preparation
-
Consult Institutional Policy: Before starting, review your institution's specific chemical waste disposal guidelines.[7][8] Locate your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[7][8]
-
Gather Materials: Assemble all necessary PPE and waste disposal materials as specified in Table 1.
-
Label Waste Container: Prepare a hazardous waste label for your container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date the first waste was added
-
The primary hazards associated with the compound (e.g., "Potentially Toxic," "Irritant"). Since the specific hazards are unknown, it is prudent to list potential risks.
-
Your name, laboratory, and contact information.
-
2.2. Disposal of Unused Solid Compound
-
Work in a Fume Hood: Conduct all handling and disposal of the solid compound inside a certified chemical fume hood to prevent inhalation of any dust.
-
Transfer to Waste Container: If disposing of the original vial, ensure the cap is tightly sealed and place the entire vial into the designated hazardous waste container. If transferring leftover powder, do so carefully to avoid generating dust.
-
Secure the Container: Tightly close the lid of the hazardous waste container.
-
Decontaminate: Wipe down the exterior of the waste container and the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination. Dispose of the cleaning materials in the same hazardous waste container.
-
Store Appropriately: Place the sealed hazardous waste container in your lab's designated Satellite Accumulation Area.
2.3. Disposal of Solutions Containing this compound
-
Do Not Dispose Down the Drain: Organic compounds and potent bioactive molecules should never be poured down the sink.[2][3]
-
Segregate Waste: Dispose of solutions into a designated "Organic Liquid Waste" container. If the solvent is halogenated (e.g., dichloromethane, chloroform), use a "Halogenated Organic Liquid Waste" container.[2] Do not mix incompatible waste streams.[6]
-
Transfer Solution: Carefully pour the solution into the appropriate liquid waste container inside a chemical fume hood.
-
Rinse and Dispose of Empty Containers: If the original container is now empty, rinse it three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the same liquid waste container.[6] Once triple-rinsed, the empty container can often be disposed of as regular lab glass, but confirm this with your EHS office.[6]
-
Secure and Store: Tightly cap the liquid waste container and place it in the Satellite Accumulation Area.
2.4. Disposal of Contaminated Labware
-
Solid Waste: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be placed in the designated "Non-halogenated Organic Solid Waste" or "Halogenated Organic Solid Waste" container.
-
Reusable Glassware: Decontaminate reusable glassware by rinsing it with a suitable solvent. Collect the rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for handling potent, non-characterized research chemicals in a laboratory setting. These are derived from general chemical safety and hazardous waste management protocols and are not from a specific experimental study on this compound.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Antifungal Agent 32
Disclaimer: The compound "Antifungal agent 32" is not a publicly indexed substance. The following guide is based on established best practices for handling novel, potent, and potentially hazardous antifungal or cytotoxic compounds in a research and development environment. This information must be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound .
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the integrity of your research.
Hazard Communication and Risk Assessment
Before any handling of this compound, a comprehensive risk assessment must be conducted. The primary source of information for this assessment is the Safety Data Sheet (SDS) provided by the manufacturer.[1]
Key steps include:
-
Locate and Review the SDS: Every individual handling the substance must read and understand the SDS. Keep a physical or digital copy readily accessible in the laboratory.[1]
-
Identify Hazards: Pay close attention to sections detailing health hazards (acute and chronic), routes of exposure (inhalation, skin contact, ingestion, injection), and any special handling warnings (e.g., cytotoxicity, teratogenicity).[2][3]
-
Standard Operating Procedures (SOPs): Develop and document a detailed SOP for all procedures involving this compound. This SOP should be specific to your laboratory's setup and the experiments being conducted.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the operator.
-
Primary Containment: All manipulations of powdered or volatile this compound that could generate dust or aerosols must be performed in a certified containment device.[4][5]
-
Chemical Fume Hood: Use for procedures involving volatile substances. Ensure the sash is kept at the lowest possible height while working.[6]
-
Class II Biosafety Cabinet (BSC) or Ventilated Balance Enclosure: Ideal for weighing and reconstituting powdered compounds to prevent inhalation of fine particles.[4]
-
-
Secondary Containment: Work areas should be designed to contain spills. This includes using trays with absorbent liners and ensuring benchtops are made of non-porous, chemically resistant material.[1]
-
Ventilation: The laboratory should have a directional airflow system, moving air from "clean" to "contaminated" areas. Air from the lab should not be recirculated.[7]
Personal Protective Equipment (PPE)
PPE provides a crucial barrier between the user and the hazardous agent.[8] The selection of PPE should be based on the risk assessment and the specific procedures being performed.[4]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles with side shields or a full-face shield.[6][9][10] | Protects against splashes, sprays, and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10] |
| Skin & Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[9][11] Consider poly-coated or other tested "chemo" gowns for increased resistance.[4] | Prevents skin contact with the compound. Gowns should close in the back and be discarded immediately after use or contamination.[11] |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[11] | Provides a robust barrier against chemical permeation. The outer glove should be removed and discarded into a designated waste container immediately after handling the compound. Change gloves frequently (e.g., every 30-60 minutes) and immediately if torn or contaminated.[11] |
| Respiratory Protection | An N95 respirator or higher, as dictated by the SDS and risk assessment.[9] | Required when handling powders outside of a containment device or if there is a risk of aerosol generation that cannot be controlled by engineering means.[4] Surgical masks do not provide adequate respiratory protection.[9] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Do not wear sandals or perforated shoes in the laboratory.[12] |
Operational Plan: Step-by-Step Handling Procedures
4.1. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, don the required PPE in the correct order.
-
Prepare Containment Area: Decontaminate the surface of the fume hood or ventilated enclosure. Place a disposable, absorbent liner on the work surface.
-
Weighing: If weighing a powder, use a ventilated balance enclosure. Use dedicated, labeled spatulas and weigh boats.
-
Reconstitution: If dissolving the compound, add the solvent to the powder slowly to avoid splashing. Keep the container closed as much as possible.
4.2. Experimental Use:
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and hazard symbols.
-
Transport: When moving the compound within the lab, use a secondary container (e.g., a sealed plastic tub or tray) to prevent spills.[6]
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them in the designated waste stream. Wash hands thoroughly after removing all PPE.[12]
Disposal Plan: Managing Contaminated Waste
All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be segregated from regular trash.[11][13]
| Waste Type | Disposal Container & Procedure |
| Sharps | Needles, syringes, and contaminated glassware must be placed in a designated, puncture-resistant, purple-lidded sharps container.[13] |
| Solid Waste | Gloves, gowns, absorbent pads, and other contaminated disposable items should be placed in a clearly labeled, leak-proof container with a purple bag or lid.[13][14] |
| Liquid Waste | Unused solutions or contaminated liquid waste should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.[1] |
All cytotoxic waste is typically disposed of via high-temperature incineration.[3][14] Follow your institution's specific hazardous waste disposal protocols.
Emergency Procedures
Immediate and correct response to an emergency is critical.[15]
6.1. Chemical Spill:
-
Minor Spill (<5 mL/g in a contained area):
-
Alert personnel in the immediate area.[16]
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[16]
-
Work from the outside in, clean the area with a deactivating agent if specified in the SDS, or a suitable detergent.
-
Place all cleanup materials in the designated cytotoxic waste container.[11]
-
-
Major Spill (>5 mL/g or outside containment):
6.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15][18] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Reporting: All incidents, including near misses, must be reported to the laboratory supervisor and the appropriate institutional safety office.[15]
Quantitative Data Summary
As "this compound" is a placeholder, no specific quantitative data can be provided. Instead, the following table outlines the critical parameters you must obtain from the compound-specific Safety Data Sheet (SDS) to inform your risk assessment.
| Parameter | Description | Placeholder for Your Data |
| LD50 (Lethal Dose, 50%) | The dose of the substance that is lethal to 50% of the test population. Indicates acute toxicity. | e.g., 50 mg/kg (oral, rat) |
| LC50 (Lethal Concentration, 50%) | The concentration of the chemical in air that kills 50% of the test animals in a given time. | e.g., 100 ppm (4-hour inhalation, rat) |
| Occupational Exposure Limit (OEL) | An upper limit on the acceptable concentration of a hazardous substance in workplace air. | e.g., 0.1 µg/m³ (8-hour TWA) |
| Permissible Exposure Limit (PEL) | A legal limit in the United States for exposure of an employee to a chemical substance. | e.g., 5 µg/m³ |
| Boiling/Melting Point | The temperatures at which the substance changes state. Important for understanding volatility. | e.g., 150°C (Melting Point) |
| Vapor Pressure | A measure of the tendency of a material to change into the gaseous or vapor state. | e.g., 0.01 mmHg @ 20°C |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | e.g., 110°C |
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: High-level workflow for the safe handling of this compound.
Caption: Decision-making process for segregating this compound waste.
References
- 1. globalchemsdepot.com [globalchemsdepot.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. oar.icrisat.org [oar.icrisat.org]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lindstromgroup.com [lindstromgroup.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. epcc.edu [epcc.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 15. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 16. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 17. cmu.edu [cmu.edu]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
